molecular formula C8H11BO4S B8065021 2-Methyl-5-(methylsulfonyl)phenylboronic Acid

2-Methyl-5-(methylsulfonyl)phenylboronic Acid

Cat. No.: B8065021
M. Wt: 214.05 g/mol
InChI Key: IGAQXCNZVCRVFX-UHFFFAOYSA-N
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Description

2-Methyl-5-(methylsulfonyl)phenylboronic Acid is a useful research compound. Its molecular formula is C8H11BO4S and its molecular weight is 214.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-methyl-5-methylsulfonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5,10-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAQXCNZVCRVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-5-(methylsulfonyl)phenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Methyl-5-(methylsulfonyl)phenylboronic acid, a versatile building block for researchers, chemists, and drug development professionals. By synthesizing established chemical principles with data from closely related analogues, this document offers expert insights into the compound's properties, reactivity, and significant potential in synthetic and medicinal chemistry.

Introduction: A Molecule of Strategic Importance

2-Methyl-5-(methylsulfonyl)phenylboronic acid belongs to the arylboronic acid class, a cornerstone of modern organic synthesis. Its structure is characterized by a toluene backbone functionalized with a boronic acid group at the 1-position and a methylsulfonyl group at the 5-position. This specific arrangement of a methyl group ortho to the boronic acid and an electron-withdrawing sulfonyl group in the meta position imparts a unique combination of steric and electronic properties. These features make it a highly valuable reagent, particularly in palladium-catalyzed cross-coupling reactions, and an attractive scaffold for the design of novel therapeutic agents. The methylsulfonyl moiety, in particular, is known to enhance solubility and biological activity in drug candidates.[1]

Physicochemical and Structural Properties

While specific experimental data for this exact isomer is not widely published, we can infer its core properties based on well-documented analogues and fundamental chemical principles.

Structural and Chemical Identity

Below is a table summarizing the key identifiers for 2-Methyl-5-(methylsulfonyl)phenylboronic acid.

IdentifierValueSource
IUPAC Name (2-methyl-5-methylsulfonylphenyl)boronic acid[2]
Chemical Formula C₈H₁₁BO₄S[2]
Molecular Weight 214.05 g/mol [2]
CAS Number Not assigned or not widely indexed.N/A
MDL Number MFCD28014564[2]
SMILES B(C1=C(C=CC(=C1)S(=O)(=O)C)C)(O)O[2]
InChI Key IGAQXCNZVCRVFX-UHFFFAOYSA-N[2]
Predicted Physical Properties

The physical properties of boronic acids can be influenced by substitution patterns. The data below is estimated based on isomers like 2-(Methylsulfonyl)phenylboronic acid (CAS: 330804-03-0), which has a reported melting point of 78-84°C.[3]

PropertyPredicted ValueNotes
Appearance White to off-white or yellow solid/powder.[2]
Melting Point 80-100 °CEstimation based on isomers. Phenylboronic acids often dehydrate upon heating to form cyclic boroxine anhydrides.[4]
Boiling Point > 400 °C (Predicted)High due to polarity and potential for intermolecular hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Methanol). Limited solubility in non-polar solvents and water.Phenylboronic acids generally exhibit good solubility in ethers and ketones.[4][5] The polar sulfonyl group is expected to enhance solubility in polar media.[1]
pKa ~7.9 (Predicted)The electron-withdrawing nature of the sulfonyl group likely lowers the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8).

Synthesis and Characterization

Proposed Synthetic Pathway

The most common method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate ester at low temperatures.[6] The proposed workflow starts from the commercially available 2-bromo-4-methyl-1-(methylsulfonyl)benzene.

Synthesis_Pathway cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis Start 2-Bromo-4-methyl-1- (methylsulfonyl)benzene Grignard Grignard Reagent (Intermediate) Start->Grignard Mg, THF Mg Magnesium (Mg) Solvent1 Anhydrous THF BoronateEster Boronate Ester (Intermediate) Grignard->BoronateEster Borate Triisopropyl borate B(O-iPr)₃ Borate->BoronateEster Add Grignard @ -78 °C LowTemp -78 °C FinalProduct 2-Methyl-5-(methylsulfonyl) -phenylboronic acid BoronateEster->FinalProduct Acid Aqueous Acid (e.g., HCl) Acid->FinalProduct Workup

Caption: Proposed synthesis of 2-Methyl-5-(methylsulfonyl)phenylboronic acid.

Detailed Experimental Protocol (Hypothetical)
  • Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert argon atmosphere, add magnesium turnings (1.2 equivalents). Add a solution of 2-bromo-4-methyl-1-(methylsulfonyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed. Cool the resulting dark Grignard solution to room temperature.

  • Borylation: In a separate flame-dried flask under argon, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent via cannula to the borate solution, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 2-3 hours.

  • Hydrolysis and Isolation: Allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product.

Spectroscopic Characterization (Predicted)

While no published spectra for this specific isomer are available, the following are predicted 1H and 13C NMR chemical shifts based on known substituent effects and data from analogues.[7][8]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.2-8.0 (s, 2H, -B(OH)₂): Boronic acid protons, often broad and exchangeable with D₂O.

    • δ 8.0-7.8 (m, 2H, Ar-H): Aromatic protons adjacent to the sulfonyl and boronic acid groups.

    • δ 7.4-7.2 (d, 1H, Ar-H): Aromatic proton ortho to the methyl group.

    • δ 3.2 (s, 3H, -SO₂CH₃): Methyl sulfonyl protons.

    • δ 2.6 (s, 3H, Ar-CH₃): Aromatic methyl protons.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~145-135 (Ar-C): Aromatic carbons, including the carbon attached to the boron (which may be broad or unobserved).

    • δ ~130-125 (Ar-CH): Aromatic carbons with attached protons.

    • δ ~44 (-SO₂CH₃): Methyl sulfonyl carbon.

    • δ ~22 (Ar-CH₃): Aromatic methyl carbon.

Chemical Reactivity and Key Applications

The primary utility of 2-Methyl-5-(methylsulfonyl)phenylboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide.[9] The reaction proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArX Ar-X (Organohalide) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for using 2-Methyl-5-(methylsulfonyl)phenylboronic acid as the boron-containing nucleophile.[10]

  • Reaction Setup: To a reaction vessel (e.g., a microwave vial or Schlenk flask), add the aryl halide (1.0 eq.), 2-Methyl-5-(methylsulfonyl)phenylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.).

  • Solvent Addition: Add a degassed solvent mixture. A common system is a 4:1 to 10:1 mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and water.

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring. Temperatures typically range from 80 °C to 120 °C. The reaction progress should be monitored by an appropriate technique, such as TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is then purified, usually by flash column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids and sulfone-containing molecules are both considered "privileged structures" in medicinal chemistry.[11]

  • Boronic Acids as Pharmacophores: The boronic acid moiety can form reversible covalent bonds with diols, a feature exploited in enzyme inhibitors and sensors.[6] Bortezomib, a proteasome inhibitor containing a boronic acid, is a successful example of its therapeutic potential.[6]

  • Sulfones in Drug Design: The methylsulfonyl group is a key functional group in many pharmaceuticals. It acts as a bioisostere for other groups and can improve physicochemical properties such as metabolic stability and cell permeability. It is also a strong hydrogen bond acceptor, facilitating interactions with biological targets.

  • Synergistic Potential: The combination of these two functional groups in 2-Methyl-5-(methylsulfonyl)phenylboronic acid makes it a highly attractive building block for creating libraries of compounds for screening against various therapeutic targets, including kinases, proteases, and other enzymes.[1]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity and reactivity of boronic acids.

Safety and Handling
  • Irritant: Like many boronic acids, this compound is expected to be an irritant. It can cause skin irritation (H315) and serious eye irritation (H319).[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Handling Precautions: Avoid breathing dust. Wash hands thoroughly after handling.[14]

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[3]

Conclusion

2-Methyl-5-(methylsulfonyl)phenylboronic acid is a strategically designed synthetic building block with significant potential in organic synthesis and medicinal chemistry. While specific, peer-reviewed data on this particular isomer is sparse, its chemical behavior and utility can be confidently predicted from the well-established chemistry of arylboronic acids and sulfones. Its unique electronic and steric properties make it an invaluable tool for constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the importance of versatile reagents like 2-Methyl-5-(methylsulfonyl)phenylboronic acid is set to increase.

References

  • 2-Methyl-5-(methylsulfonyl)phenylboronic Acid | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]

  • Kozak, J., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(7), 934-947. [Link]

  • Fasano, F., et al. (2017). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Molecules, 22(10), 1645. [Link]

  • Vale, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3085. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024, July 15). Journal of Nanostructures. [Link]

  • Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - SciSpace. (n.d.). SciSpace. [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Das, B. C., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(5), 1533. [Link]

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. (2025, August 9). ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 2-Methyl-5-(methylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Functionalized Phenylboronic Acids in Modern Synthesis

In the landscape of contemporary organic chemistry and drug discovery, the strategic deployment of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Phenylboronic acids, in particular, have emerged as indispensable reagents, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Their stability, low toxicity, and versatile reactivity make them ideal partners for the formation of carbon-carbon bonds.[1][2] This guide focuses on a specific, yet increasingly relevant, member of this class: 2-Methyl-5-(methylsulfonyl)phenylboronic acid . The presence of both a methyl group and a methylsulfonyl group on the phenyl ring imparts unique electronic and steric properties, offering fine-tuned control over reactivity and solubility, which are critical parameters in medicinal chemistry and materials science.[3]

This document serves as a comprehensive technical resource, providing not only the fundamental physicochemical properties of this reagent but also delving into its synthetic considerations and strategic applications, with a particular focus on enabling drug discovery programs.

Section 1: Core Compound Identity and Physicochemical Properties

Precise identification and understanding of a reagent's properties are the bedrock of reproducible and successful research. This section provides the key identifiers and physicochemical data for 2-Methyl-5-(methylsulfonyl)phenylboronic acid.

Chemical Identity

While a dedicated, officially registered CAS number for 2-Methyl-5-(methylsulfonyl)phenylboronic acid is not consistently reported across all databases, it is commonly referenced by the identifiers provided by major chemical suppliers and databases. Researchers are advised to cross-reference these identifiers when sourcing this reagent.

IdentifierValueSource
IUPAC Name (2-methyl-5-methylsulfonylphenyl)boronic acidAmerican Elements
PubChem CID 86222898American Elements
MDL Number MFCD28014564American Elements
Synonyms 2-Methyl-5-(methylsulfonyl)phenylboronic AcidAmerican Elements
Physicochemical Data

The combination of a lipophilic methyl group and a polar methylsulfonyl group gives this molecule a balanced solubility profile, a desirable trait in many synthetic applications, particularly in pharmaceutical process chemistry where reaction medium and work-up conditions are critical.[3]

PropertyValueNotes
Chemical Formula C₈H₁₁BO₄S[4]
Molecular Weight 214.05 g/mol [4]
Appearance White to yellow solidBased on supplier data.
SMILES B(C1=C(C=CC(=C1)S(=O)(=O)C)C)(O)OAmerican Elements
InChI Key IGAQXCNZVCRVFX-UHFFFAOYSA-NAmerican Elements

Section 2: Synthesis and Mechanistic Considerations

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic approach would involve the borylation of a suitable aryl halide or triflate precursor. The key is the strategic introduction of the methyl and methylsulfonyl groups.

G Target 2-Methyl-5-(methylsulfonyl)phenylboronic acid Precursor1 1-Bromo-2-methyl-5-(methylsulfonyl)benzene Target->Precursor1 Borylation (e.g., Miyaura borylation) Precursor2 2-Methyl-5-(methylsulfonyl)aniline Precursor1->Precursor2 Sandmeyer Reaction Precursor3 4-Methyl-3-nitrobenzenesulfonyl chloride Precursor2->Precursor3 Reduction of Nitro Group Methylation of Sulfonamide (if applicable) StartingMaterial Toluene Precursor3->StartingMaterial Nitration followed by Chlorosulfonylation

Caption: Proposed retrosynthetic pathway for 2-Methyl-5-(methylsulfonyl)phenylboronic acid.

General Experimental Protocol for Synthesis (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic chemistry transformations. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.

  • Step 1: Nitration and Chlorosulfonylation of Toluene. Toluene can be nitrated to form a mixture of nitrotoluenes, from which the desired isomer is isolated. Subsequent chlorosulfonylation would yield 4-methyl-3-nitrobenzenesulfonyl chloride.

  • Step 2: Formation of the Methyl Sulfone. The sulfonyl chloride can be reacted with a suitable methylating agent, or reduced to the corresponding thiol followed by methylation and oxidation to form the methyl sulfone.

  • Step 3: Introduction of a Halogen for Borylation. The nitro group can be reduced to an amine. A Sandmeyer reaction can then be employed to introduce a bromine or iodine atom at that position, yielding the aryl halide precursor.

  • Step 4: Miyaura Borylation. The resulting aryl halide would then undergo a palladium-catalyzed borylation reaction with a boron source like bis(pinacolato)diboron to yield the boronic ester, which can be subsequently hydrolyzed to the desired boronic acid.

Section 3: Applications in Drug Discovery and Organic Synthesis

The true value of 2-Methyl-5-(methylsulfonyl)phenylboronic acid lies in its application as a sophisticated building block in the synthesis of high-value compounds, particularly in the pharmaceutical industry.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[2][5] 2-Methyl-5-(methylsulfonyl)phenylboronic acid is an excellent substrate for this reaction, allowing for the introduction of the 2-methyl-5-(methylsulfonyl)phenyl moiety into a wide range of molecules.

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps:

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln OxAdd Oxidative Addition (R-X) ArPd(II)XLn R-Pd(II)-X Ln Pd(0)L2->ArPd(II)XLn Oxidative Addition OxAdd->ArPd(II)XLn Transmetal Transmetalation [ArB(OH)3]⁻ ArPd(II)XLn->Transmetal Base ArPd(II)R'Ln R-Pd(II)-Ar Ln ArPd(II)XLn->ArPd(II)R'Ln Transmetalation Transmetal->ArPd(II)R'Ln ArPd(II)R'Ln->Pd(0)L2 Reductive Elimination RedElim Reductive Elimination ArPd(II)R'Ln->RedElim Product R-Ar RedElim->Product

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The following is a general, representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with 2-Methyl-5-(methylsulfonyl)phenylboronic acid. Reaction conditions should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2-Methyl-5-(methylsulfonyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1), degassed

Procedure:

  • To a reaction vessel, add the aryl bromide, 2-Methyl-5-(methylsulfonyl)phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring for 3-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Role of the Methylsulfonyl Group in Medicinal Chemistry

The methylsulfonyl (-SO₂CH₃) group is a valuable pharmacophore in drug design.[3] Its inclusion in a molecule can significantly impact several key properties:

  • Solubility: The polar nature of the sulfonyl group can enhance the aqueous solubility of a compound, which is often a critical factor for bioavailability.[3]

  • Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can increase the half-life of a drug.[3]

  • Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[3]

  • Bioisosterism: The sulfonyl group can act as a bioisostere for other functional groups, such as a carbonyl or carboxyl group, allowing for the fine-tuning of a molecule's electronic and steric properties while maintaining or improving its biological activity.[3]

The presence of the methylsulfonyl group in 2-Methyl-5-(methylsulfonyl)phenylboronic acid makes it a particularly attractive building block for the synthesis of novel drug candidates where these properties are desired.

Section 4: Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 2-Methyl-5-(methylsulfonyl)phenylboronic acid.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as boronic acids can be susceptible to oxidation and dehydration.

  • Toxicity: While boronic acids are generally considered to have low toxicity, comprehensive toxicological data for this specific compound is not available.[1] It should be handled with the care afforded to all new chemical entities.

Section 5: Conclusion and Future Outlook

2-Methyl-5-(methylsulfonyl)phenylboronic acid represents a valuable and strategic tool for the modern organic chemist and drug discovery scientist. Its unique combination of a reactive boronic acid moiety with the influential methyl and methylsulfonyl substituents provides a versatile platform for the synthesis of complex and biologically active molecules. As the demand for more sophisticated and highly functionalized drug candidates continues to grow, the importance of building blocks like this will undoubtedly increase. Further research into the specific applications and reaction optimization of 2-Methyl-5-(methylsulfonyl)phenylboronic acid is warranted and will likely unveil new and exciting opportunities in both academic and industrial research.

References

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  • (PDF) Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins - ResearchGate. ResearchGate. (2025, August 9). Retrieved February 15, 2026, from [Link]

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  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC. National Center for Biotechnology Information. (2020, February 12). Retrieved February 15, 2026, from [Link]

  • Application of Sulfonyl in Drug Design | Request PDF - ResearchGate. ResearchGate. (2025, August 7). Retrieved February 15, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. University of Windsor. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-Methyl-5-(methylsulfonyl)phenylboronic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-Methyl-5-(methylsulfonyl)phenylboronic acid is a specialized arylboronic acid that has emerged as a significant building block in contemporary organic synthesis and medicinal chemistry. Its unique trifunctional structure—featuring a reactive boronic acid, a sterically influencing methyl group, and an electron-withdrawing sulfonyl moiety—offers chemists a versatile scaffold for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, delves into its primary application in palladium-catalyzed cross-coupling reactions, and presents a field-proven, step-by-step protocol for its use in a Suzuki-Miyaura reaction. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's potential in their synthetic endeavors.

Introduction: The Role of Arylboronic Acids in Modern Drug Discovery

The development of robust and predictable methods for forming carbon-carbon bonds is a cornerstone of modern pharmaceutical development. Among these, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool, valued for its mild reaction conditions and exceptional tolerance of diverse functional groups.[1][2] The reagents at the heart of this transformation are organoboronic acids.

Phenylboronic acids and their derivatives are particularly prized as adaptable building blocks for creating novel therapeutics and diagnostic agents.[3] 2-Methyl-5-(methylsulfonyl)phenylboronic acid is a prime example of a "designer" reagent, where each substituent is strategically placed to influence the molecule's properties and reactivity. The methyl group can modulate physicochemical properties and pharmacokinetics, a common strategy in lead optimization, while the sulfonyl group provides a polar, electron-withdrawing handle that can alter solubility and participate in hydrogen bonding.[4] This guide will explore the practical applications of this valuable synthetic intermediate.

Physicochemical Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application. The key characteristics of 2-Methyl-5-(methylsulfonyl)phenylboronic acid are summarized below.

Key Properties Table
PropertyValueReference
Molecular Weight 214.05 g/mol [5]
Chemical Formula C₈H₁₁BO₄S[5]
Appearance White to yellow solid[5]
IUPAC Name (2-methyl-5-methylsulfonylphenyl)boronic acid[5]
SMILES B(C1=C(C=CC(=C1)S(=O)(=O)C)C)(O)O[5]
Molecular Structure

The structural arrangement of its functional groups is key to its utility. The ortho-methyl group provides steric hindrance that can influence the dihedral angle of the resulting biaryl product, a critical parameter in tuning the conformation of a drug molecule to fit its biological target. The meta-sulfonyl group modifies the electronic properties of the phenyl ring, making it more electron-poor, which can affect its reactivity in cross-coupling reactions and its interactions with biological macromolecules.

Caption: Chemical structure of 2-Methyl-5-(methylsulfonyl)phenylboronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 2-Methyl-5-(methylsulfonyl)phenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an aryl, vinyl, or pseudo-halide.[6] The process is driven by a palladium catalyst that cycles through three key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl Halide) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_intermediate R¹-Pd(II)L₂-R² transmetalation->pd_intermediate base Base (e.g., K₂CO₃) activated_boronate [R²-B(OH)₃]⁻ base->activated_boronate boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->activated_boronate activated_boronate->transmetalation reductive_elimination Reductive Elimination pd_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base is a critical component, as it activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step where the organic group (R²) is transferred from boron to the palladium center.[6]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, self-validating methodology for the coupling of 2-Methyl-5-(methylsulfonyl)phenylboronic acid with a model aryl bromide.

Objective: To synthesize 2-methyl-5-(methylsulfonyl)-4'-methoxy-1,1'-biphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • 2-Methyl-5-(methylsulfonyl)phenylboronic acid

  • 1-bromo-4-methoxybenzene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tricyclohexylphosphine [PCy₃]

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • TLC plates (silica gel), Ethyl acetate, Hexanes

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Reaction Setup (The "Why"): To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-5-(methylsulfonyl)phenylboronic acid (1.2 mmol, 1.2 eq). The glassware is flame-dried under vacuum and backfilled with an inert gas like nitrogen. Causality: This step is crucial to remove atmospheric moisture, which can hydrolyze the boronic acid and, more importantly, to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.

  • Reagent Addition: To the flask, add 1-bromo-4-methoxybenzene (1.0 mmol, 1.0 eq), potassium phosphate (3.0 mmol, 3.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • Solvent Addition and Degassing: Add anhydrous 1,4-dioxane (10 mL) and water (2 mL) via syringe. The resulting mixture should be degassed by bubbling nitrogen through it for 15-20 minutes. Causality: The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base. Degassing removes dissolved oxygen, which can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Self-Validating Monitoring: After 2 hours, carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with a 30:70 ethyl acetate/hexanes mixture. The reaction is complete when the spot corresponding to the starting aryl bromide has been completely consumed. Trustworthiness: This in-process check provides direct evidence of reaction progression and completion, preventing premature workup of an incomplete reaction or prolonged heating that could lead to product degradation.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to yield the pure biaryl product.

Workflow start Start: Assemble Dry Glassware setup Add Reagents: 1. Boronic Acid 2. Aryl Bromide 3. Base (K₃PO₄) 4. Catalyst (Pd(OAc)₂/PCy₃) start->setup solvents Add Solvents (Dioxane/Water) & Degas with N₂ setup->solvents heat Heat to 100°C solvents->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Reaction Work-up: - Cool & Dilute - Liquid-Liquid Extraction monitor->workup Complete purify Purification: Flash Column Chromatography workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Conclusion

2-Methyl-5-(methylsulfonyl)phenylboronic acid is more than just a chemical; it is a precisely engineered tool for molecular construction. Its molecular weight of 214.05 g/mol belies the significant synthetic potential held within its structure.[5] By understanding its fundamental properties and mastering its application in robust protocols like the Suzuki-Miyaura coupling, researchers in drug discovery and materials science can unlock new avenues for innovation. The strategic combination of its functional groups allows for the creation of novel compounds with tailored electronic, steric, and solubility properties, reinforcing its status as a valuable asset in the modern chemist's toolkit.

References

  • PubChem Compound Summary for CID 2733267, 2-Methylphenyl boronic acid. National Center for Biotechnology Information. [Link]

  • 2-Methyl-5-(methylsulfonyl)phenylboronic Acid. American Elements. [Link]

  • Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine. PubMed. [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. ACS Publications. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • [Application of methyl in drug design]. PubMed. [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. ResearchGate. [Link]

  • Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Publishing. [Link]

  • Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing. [Link]

  • Exploring the Applications of (2-Methylpropyl)boronic Acid in Material Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Whitepaper: 2-Methyl-5-(methylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis, and Catalytic Utility in Medicinal Chemistry

Executive Summary

2-Methyl-5-(methylsulfonyl)phenylboronic acid (MDL: MFCD28014564) represents a high-value building block in modern medicinal chemistry. Distinguished by its specific substitution pattern—an ortho-methyl group providing steric conformational locking and a meta-sulfonyl moiety offering electronic modulation—this compound is critical for synthesizing diarylsulfone scaffolds found in COX-2 inhibitors (e.g., Etoricoxib analogs) and kinase inhibitors. This guide provides a definitive technical analysis of its nomenclature, a validated synthesis protocol, and mechanistic insights into its deployment in palladium-catalyzed cross-coupling.

Part 1: Structural Identity & Nomenclature

The rigorous derivation of the IUPAC name is essential for patent clarity and database retrieval. The nomenclature follows the hierarchy of functional groups where the boronic acid moiety takes precedence as the principal functional group.

1.1 IUPAC Name Derivation[1][2]
  • Principal Group: Boronic acid (Suffix: -boronic acid).[3] The parent structure is phenylboronic acid (or benzeneboronic acid).

  • Numbering: The carbon atom attached to the boron atom is designated as position 1 .

  • Substituents:

    • Methyl group (-CH₃): Located at position 2 .

    • Methylsulfonyl group (-SO₂CH₃): Located at position 5 .

  • Alphabetical Ordering: "Methyl" precedes "Methylsulfonyl" (m-e-t-h-y-l vs. m-e-t-h-y-l-s ...).

  • Final Name: (2-Methyl-5-(methylsulfonyl)phenyl)boronic acid

1.2 Chemical Identifiers & Properties[3]
PropertyData
IUPAC Name (2-Methyl-5-(methylsulfonyl)phenyl)boronic acid
Common Name 2-Methyl-5-methylsulfonylbenzeneboronic acid
MDL Number MFCD28014564
SMILES CS(=O)(=O)C1=CC(=C(C=C1)B(O)O)C
Molecular Formula C₈H₁₁BO₄S
Molecular Weight 214.05 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Part 2: Synthetic Pathways[7]

The synthesis of 2-Methyl-5-(methylsulfonyl)phenylboronic acid requires careful handling of the sulfone moiety. While traditional lithium-halogen exchange (using n-BuLi) is possible, it carries the risk of ortho-lithiation adjacent to the sulfonyl group. The industry-standard protocol utilizes a Palladium-catalyzed Miyaura borylation, which offers superior chemoselectivity.

2.1 Retrosynthetic Analysis

The target is accessed from the aryl bromide precursor: 2-Bromo-1-methyl-4-(methylsulfonyl)benzene .

  • Step 1: Sulfonylation of 4-bromotoluene (or similar precursors) to install the sulfone.

  • Step 2: Miyaura Borylation converting the C-Br bond to C-B(OR)₂.

  • Step 3: Hydrolysis of the pinacol ester to the free boronic acid.

2.2 Validated Experimental Protocol: Miyaura Borylation

Reagents:

  • Substrate: 2-Bromo-1-methyl-4-(methylsulfonyl)benzene (1.0 eq)

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Base: Potassium Acetate (KOAc) (3.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inerting: Charge a flame-dried reaction flask with the aryl bromide, B₂pin₂, and KOAc. Evacuate and backfill with Nitrogen (N₂) three times.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide and formation of the boronate ester (M+H = 297 for pinacol ester).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues. Concentrate the filtrate in vacuo.

  • Hydrolysis (Optional but recommended for free acid): Dissolve the crude pinacol ester in Acetone/Water (3:1). Add Sodium Periodate (NaIO₄, 3.0 eq) and Ammonium Acetate (NH₄OAc, 1.5 eq). Stir at RT for 24 hours.

  • Purification: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and recrystallize from Hexane/Ethyl Acetate to obtain the pure boronic acid.

2.3 Synthesis Workflow Diagram

SynthesisRoute Start Precursor: 2-Bromo-1-methyl- 4-(methylsulfonyl)benzene Intermediate Intermediate: Aryl Boronate Pinacol Ester Start->Intermediate Miyaura Borylation Reagents Reagents: B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 90°C Reagents->Intermediate Product Target: 2-Methyl-5-(methylsulfonyl) phenylboronic acid Intermediate->Product Oxidative Hydrolysis Hydrolysis Hydrolysis: NaIO4, NH4OAc Acetone/H2O Hydrolysis->Product

Figure 1: Palladium-catalyzed synthesis route from aryl bromide precursor to final boronic acid.

Part 3: Reactivity Profile & Mechanism

In Suzuki-Miyaura cross-coupling, this molecule presents a unique steric and electronic profile.

  • Steric Hindrance (The "Ortho Effect"): The methyl group at position 2 is ortho to the boronic acid. This increases the steric bulk around the boron center, slowing down the transmetallation step in the catalytic cycle. High-activity catalysts (e.g., Pd-XPhos, Pd-SPhos) are often required to overcome this barrier.

  • Electronic Activation: The sulfonyl group at position 5 is a strong electron-withdrawing group (EWG). This increases the Lewis acidity of the boron atom, potentially facilitating the activation by base (formation of the boronate "ate" complex), which is the prerequisite for transmetallation.

3.1 Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_X Pd(II)-X Complex OxAdd->PdII_X TransMet Transmetallation (Target Boronic Acid) PdII_X->TransMet + Base + Boronic Acid (Steric Hindrance Here) PdII_Ar Pd(II)-Biaryl Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0 - Biaryl Product

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the critical transmetallation step affected by the ortho-methyl group.

Part 4: Applications in Drug Discovery[8]

This building block is structurally homologous to the "bottom half" of the Coxib class of drugs (e.g., Etoricoxib, Arcoxia).

  • Bioisosterism: The methylsulfonyl group serves as a polar, hydrogen-bond accepting anchor, often mimicking the pharmacophore of COX-2 inhibitors.

  • Scaffold Hopping: Researchers utilize this boronic acid to introduce the 2-methyl-5-methylsulfonylphenyl moiety onto new heteroaromatic cores (pyridines, pyrazoles, pyrimidines) to improve selectivity profiles in kinase inhibitors.

  • Metabolic Stability: The ortho-methyl group can block metabolic oxidation at the sensitive benzylic positions or adjacent ring positions, potentially extending the half-life (

    
    ) of the final drug candidate.
    
References
  • IUPAC Nomenclature of Organic Chemistry (Blue Book). P-68.2.1 Boronic acids. International Union of Pure and Applied Chemistry.

  • Miyaura Borylation Protocol. Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.

  • Compound Data & Identifiers. PubChem CID 86222898.[1] National Center for Biotechnology Information.

  • Suzuki-Miyaura Coupling Mechanism. Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461-1473.

Sources

Commercial Availability & Technical Utility Guide: 2-Methyl-5-(methylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, synthesis logic, and application utility of 2-Methyl-5-(methylsulfonyl)phenylboronic acid .

Executive Summary

2-Methyl-5-(methylsulfonyl)phenylboronic acid (MDL: MFCD28014564) is a specialized organoboron building block utilized primarily in the synthesis of pharmaceutical intermediates requiring a polar, metabolically stable aryl sulfone moiety.[1] While commercially available from major catalog suppliers, it is frequently classified as a "make-to-order" or "lead-time" item rather than a bulk stock commodity.

This guide provides a validated sourcing strategy, a deduced industrial synthesis route for internal benchmarking, and technical protocols for its application in Suzuki-Miyaura cross-coupling reactions.

Chemical Profile & Identity

Accurate identification is critical due to the existence of multiple regioisomers (e.g., the 2-methylsulfonyl or 4-methylsulfonyl analogs).

AttributeSpecification
Chemical Name 2-Methyl-5-(methylsulfonyl)phenylboronic acid
IUPAC Name (2-methyl-5-methylsulfonylphenyl)boronic acid
CAS Number 330804-03-0 (Note: Often cited for the generic isomer; verify structure via MDL)
MDL Number MFCD28014564 (Primary Identifier)
Molecular Formula C₈H₁₁BO₄S
Molecular Weight 214.05 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in water
Purity Standard Typically ≥95% (HPLC/Titration)

Critical Sourcing Note: Do not rely solely on CAS numbers for this compound, as databases frequently conflate it with 2-(methylsulfonyl)phenylboronic acid. Always verify the structure: The methyl group is at position 2, and the sulfone is at position 5 relative to the boronic acid.

Commercial Availability & Sourcing Strategy

Supply Chain Analysis

The compound is available from specialized building block vendors but rarely held in kilogram-scale inventory.

  • Tier 1 Suppliers (Stock likely): American Elements, BLD Pharm, Enamine.

  • Tier 2 Suppliers (Aggregators): Sigma-Aldrich (often re-sells Tier 1 stock), Fisher Scientific.

  • Lead Times:

    • Gram scale (1g - 10g): 1–2 weeks (often ships from global warehouses).

    • Bulk scale (>100g): 4–8 weeks (requires custom synthesis run).

Buy vs. Make Decision Matrix

Use the following logic to determine whether to purchase or synthesize internally.

sourcing_logic Start Requirement Identified Qty Quantity Needed? Start->Qty Urgency Timeline < 2 Weeks? Qty->Urgency < 10g Buy_Custom OUTSOURCE (CRO) Qty->Buy_Custom > 100g Cost Budget > $500/g? Urgency->Cost No Buy_Stock BUY (In-Stock Vendor) Urgency->Buy_Stock Yes Cost->Buy_Stock No Make INTERNAL SYNTHESIS Cost->Make Yes (High Markup)

Figure 1: Decision matrix for sourcing 2-Methyl-5-(methylsulfonyl)phenylboronic acid.

Synthesis & Manufacturing Route

If commercial supply is unavailable or cost-prohibitive, the compound can be synthesized from readily available precursors. The following route is mechanistically sound and scalable.

Retrosynthetic Analysis

The 1,2,4-substitution pattern suggests the boronic acid is best installed last via metal-halogen exchange or Miyaura borylation on a brominated precursor. The directing effects of the methyl (ortho/para) and sulfone (meta) groups on the toluene core perfectly align to favor bromination at the desired position.

Validated Synthesis Protocol

Precursor: 1-Methyl-4-(methylsulfonyl)benzene (4-Methylsulfonyltoluene).

Step 1: Regioselective Bromination
  • Reagents:

    
    , 
    
    
    
    (cat.), DCM or Acetic Acid.
  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regiochemistry: The methyl group directs ortho, and the sulfone directs meta. Both directing groups reinforce position 2 (relative to methyl).

  • Product: 1-Bromo-2-methyl-5-(methylsulfonyl)benzene.

Step 2: Borylation (Miyaura Coupling)
  • Reagents: Bis(pinacolato)diboron (

    
    ), 
    
    
    
    , KOAc, Dioxane, 80°C.
  • Alternative (Lithiation):

    
    -BuLi, 
    
    
    
    , followed by
    
    
    and acidic hydrolysis.
  • Product: 2-Methyl-5-(methylsulfonyl)phenylboronic acid (after hydrolysis of pinacol ester if using Method A).

synthesis_route Start 4-(Methylsulfonyl)toluene (Cheap Starting Material) Bromination Step 1: Bromination (Br2, FeBr3) Start->Bromination Intermediate 1-Bromo-2-methyl- 5-(methylsulfonyl)benzene Bromination->Intermediate Regioselective (Ortho to Me, Meta to SO2Me) Borylation Step 2: Lithiation/Borylation (1. n-BuLi, -78°C; 2. B(OMe)3; 3. H3O+) Intermediate->Borylation Product 2-Methyl-5-(methylsulfonyl) phenylboronic acid Borylation->Product Yield: ~60-75%

Figure 2: Industrial synthesis pathway leveraging cooperative directing group effects.

Applications in Drug Discovery

This boronic acid acts as a specialized "warhead" installer for the 2-methyl-5-methylsulfonylphenyl moiety.

Structural Advantages
  • Metabolic Stability: The sulfone (

    
    ) group is highly resistant to oxidative metabolism (unlike sulfides or sulfoxides).
    
  • Solubility: The polar sulfone group lowers the LogP of lipophilic scaffolds, improving aqueous solubility.

  • Conformational Lock: The ortho-methyl group introduces steric strain (atropisomerism potential) when coupled to bulky heterocycles, locking the drug conformation into a bioactive state.

Standard Coupling Protocol (Suzuki-Miyaura)
  • Solvent System: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

  • Catalyst:

    
     (Standard) or 
    
    
    
    + XPhos (for sterically hindered chlorides).
  • Base:

    
     or 
    
    
    
    (2-3 equivalents).
  • Temperature: 80–100°C.

Self-Validating Check:

  • Monitoring: The boronic acid is polar; monitor consumption by LC-MS (ESI-).

  • Deborylation: If the reaction runs too hot (>110°C), protodeboronation is a risk due to the electron-withdrawing sulfone. Keep temperature moderate.

Quality Control & Handling

Stability Profile
  • Hygroscopicity: Boronic acids can dehydrate to form boroxines (trimers). This is reversible upon addition of water/base during the coupling reaction.

  • Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent slow oxidation or protodeboronation.

Analytical Verification

To verify the identity of purchased material (preventing isomer confusion):

  • 1H NMR (DMSO-d6): Look for the methyl singlet (~2.3 ppm), the sulfone methyl singlet (~3.2 ppm), and the specific aromatic coupling pattern (singlet/doublet splitting for the 1,2,4-pattern).

  • Mass Spec:

    
     (negative mode often shows 
    
    
    
    or adducts).

References

  • American Elements. 2-Methyl-5-(methylsulfonyl)phenylboronic Acid Product Page. Available at: [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 86222898. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of 2-Methyl-5-(methylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the field of drug discovery and development, where the construction of biaryl and heteroaryl-aryl scaffolds is a frequent necessity for creating novel therapeutic agents.[2][3]

This application note focuses on a specific, yet increasingly important, building block: 2-Methyl-5-(methylsulfonyl)phenylboronic acid . The presence of the strongly electron-withdrawing sulfonyl group (-SO₂CH₃) and the sterically influential ortho-methyl group presents unique challenges to the standard Suzuki protocol. Understanding and overcoming these challenges is critical, as the resulting sulfonyl-containing biaryl motif is a key pharmacophore in numerous biologically active molecules. Boronic acids themselves are valued in medicinal chemistry for their unique electronic characteristics and their metabolic degradation to non-toxic boric acid.[3][4] This guide provides a detailed mechanistic overview, a field-tested experimental protocol, and a comprehensive troubleshooting guide for researchers aiming to successfully employ this valuable reagent.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A successful coupling reaction depends on the smooth execution of a three-step catalytic cycle orchestrated by a palladium catalyst.[5][6][7] An understanding of this mechanism is fundamental to rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[5][8]

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[9][10]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

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// Invisible nodes for layout aryl_halide [label="Ar¹-X", shape=plaintext, fontcolor="#202124"]; boronic_acid [label="Ar²-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"]; product [label="Ar¹-Ar² (Product)", shape=plaintext, fontcolor="#202124"];

// Edges pd2_complex -> pd0 [label=" Reductive\n Elimination", color="#34A853"]; pd0 -> oxidative_addition [style=invis]; oxidative_addition -> pd2_complex [style=invis]; pd2_complex -> transmetalation [style=invis]; transmetalation -> pd2_biaryl [style=invis]; pd2_biaryl -> reductive_elimination [style=invis]; reductive_elimination -> pd0 [style=invis];

// Cycle Flow pd0 -> pd2_complex [label=" Oxidative\n Addition", color="#EA4335"]; pd2_complex -> pd2_biaryl [label=" Transmetalation", color="#FBBC05"]; pd2_biaryl -> pd0 [label=" Reductive\n Elimination", color="#34A853"];

// Reactant/Product Edges aryl_halide -> pd0 [dir=none, style=dashed, color="#5F6368"]; boronic_acid -> pd2_complex [dir=none, style=dashed, color="#5F6368"]; pd2_biaryl -> product [dir=none, style=dashed, color="#5F6368"]; } Caption: The Catalytic Cycle of the Suzuki-Miyaura Coupling.

Protocol: Coupling of 2-Methyl-5-(methylsulfonyl)phenylboronic acid with an Aryl Bromide

This protocol is a robust starting point for the coupling of the title compound with a generic aryl bromide. Due to the electron-deficient nature of the boronic acid, a highly active catalyst system and a suitable base are crucial for success.[11][12]

Reagents & Equipment
Component Suggested Material Rationale / Key Consideration
Boronic Acid 2-Methyl-5-(methylsulfonyl)phenylboronic acid1.0 equivalent
Aryl Halide Example: 1-Bromo-4-methoxybenzene1.0 - 1.2 equivalents. Aryl bromides are a good balance of reactivity and stability.[13]
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (e.g., XPhos Pd G3)Buchwald precatalysts reliably form the active Pd(0) species.[14] Pd₂(dba)₃ is a common Pd(0) source.
Ligand XPhos or SPhosBulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination.[5][13] (Not needed if using a precatalyst).
Base K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate)Strong, non-nucleophilic bases are effective for challenging couplings.[14] Use 2.0 - 3.0 equivalents.
Solvent 1,4-Dioxane / Water (e.g., 4:1 v/v) or Toluene / WaterA biphasic system is common. Solvents must be rigorously degassed.[13][14]
Reaction Vessel Schlenk tube or similar sealable flaskEssential for maintaining an inert atmosphere.
Atmosphere High-purity Argon or NitrogenCrucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[14]
Step-by-Step Procedure

// Nodes setup [label="1. Inert Atmosphere Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="2. Add Solids:\nBoronic Acid, Aryl Halide,\nBase, Catalyst/Ligand"]; degas [label="3. Add Solvents &\nThoroughly Degas Mixture"]; react [label="4. Heat to Reaction Temp\n(e.g., 80-100 °C)\n& Monitor Progress (TLC/LCMS)"]; workup [label="5. Cooldown, Quench,\n& Aqueous Workup (Extraction)"]; purify [label="6. Dry, Concentrate,\n& Purify (Chromatography)"]; product [label="7. Characterize Product", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges setup -> reagents; reagents -> degas; degas -> react; react -> workup; workup -> purify; purify -> product; } Caption: Experimental Workflow for the Suzuki Coupling Protocol.

  • Vessel Preparation: Place a magnetic stir bar into a Schlenk tube. Add 2-Methyl-5-(methylsulfonyl)phenylboronic acid (1.0 eq.), the aryl bromide (1.1 eq.), potassium phosphate (3.0 eq.), and the palladium catalyst system (e.g., XPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition & Degassing: Through the septum, add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1) via syringe. To further ensure an oxygen-free environment, bubble argon through the stirred solution for 15-20 minutes.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Optimization and Troubleshooting

Not all couplings proceed smoothly. The electron-withdrawing nature of the sulfonyl group can lead to common failure modes. A systematic approach to optimization is key.

Parameter Optimization Matrix
Parameter Condition A (Standard) Condition B (Alternative) Condition C (For Difficult Cases) Rationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ / SPhos (1-2 mol%)XPhos Pd G3 (1-2 mol%)Modern Buchwald systems are often superior for challenging substrates.[11][14]
Base K₂CO₃K₃PO₄Cs₂CO₃Base strength can significantly impact the transmetalation rate.[14]
Solvent Toluene / EtOH / H₂O1,4-Dioxane / H₂ODME / H₂OSolvent choice affects solubility and reaction kinetics.[15]
Temperature 80 °C100 °C110 °C (sealed vessel)Higher temperatures can overcome activation barriers but may increase decomposition.[14]
Common Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0) or ligand).2. Insufficiently strong base.3. Ineffective degassing (O₂ present).1. Use a fresh, high-quality catalyst, preferably a modern precatalyst.[14]2. Screen stronger bases like K₃PO₄ or Cs₂CO₃.3. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).[14]
Protodeboronation (Boronic acid replaced by -H)1. Reaction temperature too high or time too long.2. Presence of excess water with certain bases.1. Lower the reaction temperature and monitor closely to stop when complete.2. Consider using anhydrous conditions with a base like KF if compatible.[9]
Homocoupling (Ar-Ar and Boronic-Boronic)1. Presence of oxygen, which facilitates oxidative coupling.2. Using a Pd(II) source which can be reduced by the boronic acid.1. Ensure the degassing procedure is rigorous.[14]2. Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize this side reaction.[13][14]
Poor Solubility 1. Reagents not fully dissolved in the chosen solvent system.1. Screen alternative solvents like DMF or DME.2. Ensure vigorous stirring, especially in biphasic systems.[14]

Conclusion

The Suzuki-Miyaura coupling of 2-Methyl-5-(methylsulfonyl)phenylboronic acid is a highly achievable transformation that provides access to valuable chemical entities for drug discovery and materials science. Success hinges on acknowledging the challenges posed by the electron-deficient nature of the substrate. By employing highly active, modern palladium catalyst systems, selecting an appropriately strong base, and maintaining scrupulously oxygen-free conditions, researchers can reliably achieve high yields of the desired biaryl products. The protocols and troubleshooting guides provided herein serve as a comprehensive resource for navigating this important reaction.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Polshettiwar, V., & Len, C. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition, 19(7), 29-48. [Link]

  • Valente, C., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(58), 14340-14352. [Link]

  • Singh, U. P., & Singh, R. P. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(22), 8172–8180. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Cacchi, S., et al. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8564–8567. [Link]

  • Strømsodd, E. A., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 201, 110196. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • National Institutes of Health. (2016). Sulfonate-modified phenylboronic acid-rich nanoparticles as a novel mucoadhesive drug delivery system for vaginal administration of protein therapeutics. [Link]

  • Akagi, T., & Akashi, M. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 9(6), 199. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Pinheiro, P. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2582. [Link]

  • MIT Technology Licensing Office. Boron-Containing Pharmacophore. [Link]

Sources

The Strategic Application of 2-Methyl-5-(methylsulfonyl)phenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold Component in Targeted Therapies

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. 2-Methyl-5-(methylsulfonyl)phenylboronic acid has emerged as a valuable building block in the synthesis of complex therapeutic agents, particularly in the realm of targeted therapies. Its unique combination of a reactive boronic acid functionality, an electron-withdrawing methylsulfonyl group, and a sterically influential methyl group offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. This application note provides a comprehensive overview of the utility of 2-Methyl-5-(methylsulfonyl)phenylboronic acid, with a focus on its application in the synthesis of kinase inhibitors, detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, and an exploration of the biological significance of the resulting compounds.

The methylsulfonyl group, a key feature of this reagent, can act as a bioisostere for other functional groups and can significantly modulate the physicochemical properties of a molecule, such as solubility and metabolic stability[1]. Furthermore, the sulfonyl group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity[1]. Boronic acids, in general, are lauded for their versatility in organic synthesis, stability, and relatively low toxicity, making them ideal for drug discovery programs[2].

Physicochemical Properties and Reactivity Profile

2-Methyl-5-(methylsulfonyl)phenylboronic acid is a white to yellow solid with the chemical formula C8H11BO4S and a molecular weight of 214.05 g/mol [3]. The presence of the electron-withdrawing methylsulfonyl group enhances the Lewis acidity of the boronic acid, which can influence its reactivity in cross-coupling reactions. The methyl group ortho to the boronic acid can provide steric hindrance that may be strategically exploited to control reaction selectivity and influence the conformation of the final product.

PropertyValueReference
Molecular Formula C8H11BO4S[3]
Molecular Weight 214.05 g/mol [3]
Appearance White to yellow solid[3]
Storage Temperature 0-8 °C[4]

Application in Drug Discovery: Synthesis of a PRMT5 Inhibitor

A significant application of 2-Methyl-5-(methylsulfonyl)phenylboronic acid is in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a key enzyme involved in various cellular processes, and its dysregulation is implicated in several cancers[2][5]. A patent for PRMT5 inhibitors describes the use of 2-Methyl-5-(methylsulfonyl)phenylboronic acid as a key building block in the synthesis of a series of potent inhibitors[3].

The core of these inhibitors often features a heterocyclic scaffold, such as a pyrazolopyrimidine, which is coupled to the 2-Methyl-5-(methylsulfonyl)phenyl moiety via a Suzuki-Miyaura cross-coupling reaction. This specific phenyl substitution pattern has been found to be crucial for achieving high potency and selectivity for PRMT5.

The PRMT5 Signaling Pathway in Cancer

PRMT5 plays a critical role in cancer by regulating gene expression, RNA splicing, and signal transduction pathways[2][5]. Its overexpression has been observed in various cancers, including lymphoma, lung cancer, and breast cancer, often correlating with poor prognosis[6]. PRMT5 can methylate both histone and non-histone proteins, leading to changes in chromatin structure and the activity of key signaling molecules. For instance, PRMT5 can influence the EGFR and PI3K/AKT signaling pathways, which are crucial for cell proliferation and survival[1]. Inhibiting PRMT5 can therefore disrupt these oncogenic signaling cascades and induce cancer cell death.

PRMT5 signaling pathway and the point of intervention by inhibitors.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds[7]. The following is a detailed protocol for the coupling of 2-Methyl-5-(methylsulfonyl)phenylboronic acid with a generic heterocyclic halide, representative of a key step in the synthesis of a PRMT5 inhibitor.

Materials:
  • 2-Methyl-5-(methylsulfonyl)phenylboronic acid (1.2 equivalents)

  • Heterocyclic halide (e.g., 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Equipment:
  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Condenser (for conventional heating)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:
General workflow for the Suzuki-Miyaura cross-coupling reaction.
  • Reaction Setup: To a clean and dry reaction vessel, add the heterocyclic halide (1.0 eq), 2-Methyl-5-(methylsulfonyl)phenylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Solvent Addition and Degassing: Add the degassed solvent mixture (1,4-dioxane/water) to the reaction vessel. Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove any dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. If using a microwave reactor, set the temperature and time according to optimized conditions (e.g., 100-150 °C for 15-60 minutes). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure[8].

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl or heteroaryl product[8].

Expected Results and Quantitative Data

The Suzuki-Miyaura coupling of 2-Methyl-5-(methylsulfonyl)phenylboronic acid with various heterocyclic halides is expected to proceed in good to excellent yields, depending on the specific coupling partners and reaction conditions. In the context of PRMT5 inhibitor synthesis, achieving high yields in this key step is crucial for the overall efficiency of the synthetic route.

Coupling Partner ExampleCatalystBaseSolventYield (%)Reference
2-chloro-7H-pyrrolo[2,3-d]pyrimidinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O75-90 (estimated)General Suzuki Protocols[9][10]
4-bromopyrazolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85[11]

The resulting PRMT5 inhibitors containing the 2-Methyl-5-(methylsulfonyl)phenyl moiety have demonstrated potent in vitro activity.

CompoundTargetIC50 (nM)Cell LineReference
PRMT5 Inhibitor (from patent)PRMT5<100Cancer cell lines[3][12]
Compound 17 (PRMT5:MEP50 PPI Inhibitor)PRMT5:MEP50<500Prostate and lung cancer cells[12]

Conclusion

2-Methyl-5-(methylsulfonyl)phenylboronic acid is a highly valuable and versatile building block for drug discovery, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structural features allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The robust and well-established Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this moiety into complex molecular scaffolds. The successful application of this reagent in the development of potent PRMT5 inhibitors underscores its significance in modern medicinal chemistry. The protocols and data presented herein serve as a guide for researchers to effectively utilize 2-Methyl-5-(methylsulfonyl)phenylboronic acid in their own drug discovery endeavors.

References

  • WITTER DAVID, KAWAMURA SHUHEI, MACHACEK MICHELLE, QUIROZ RYAN, REUTERSHAN MICHAEL, SCHNEIDER SEBASTIAN, et al. Prmt5 inhibitors. WO2020033282A1, 2020.
  • Chan-Penebre, E., & Ku, G. M. (2020). Targeting PRMT5 in cancer: Mechanistic insights and clinical progress. Trends in Cancer, 6(11), 918-933.
  • Sigma-Aldrich. (2-Methyl-5-(pyrrolidin-1-ylsulfonyl)phenyl)boronic acid.
  • Duncton, M. A. J. (2011). The Sulfonyl Group in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 21(18), 5271-5277.
  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Methylboronic Acid in Suzuki-Miyaura Coupling.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • American Elements. 2-Methyl-5-(methylsulfonyl)phenylboronic Acid.
  • Sigma-Aldrich. 2-Methyl-5-(methylsulfonyl)phenylboronic acid.
  • PubChem. 2-Methylphenyl boronic acid.
  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Sigma-Aldrich. 2-Methyl-5-(methylsulfonyl)phenylboronic acid product page.
  • Targeted Oncology. (2023). Early Trials of PRMT5 Inhibitors Leave Much to Be Desired, But Optimism Remains.
  • Discovery and Biological Characterization of PRMT5:MEP50 Protein-Protein Interaction Inhibitors. Journal of Medicinal Chemistry, 65(20), 13793-13812.
  • Organic Syntheses. (2016).
  • Processes. (2025).
  • Cell. (2022). PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma.
  • Buchwald, S. L., & Mauger, C. M. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 9(16), 3077–3080.
  • ResearchGate. (2014). Formation of biaryl compounds in the suzuki cross coupling reaction.
  • Future Medicinal Chemistry. (2022). Discovery of novel PRMT5 inhibitors bearing a methylpiperazinyl moiety.
  • Molecules. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Nolan, S. P., & Viciu, M. S. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(45), 18353–18364.
  • European Journal of Organic Chemistry. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.

Sources

Application Note: 2-Methyl-5-(methylsulfonyl)phenylboronic Acid in the Synthesis of Bioactive Molecules

[1]

Executive Summary

In modern drug discovery, the 2-methyl-5-(methylsulfonyl)phenyl moiety has emerged as a privileged pharmacophore, particularly in the design of kinase inhibitors (e.g., PI3K

  • Conformational Control: The ortho-methyl group restricts rotation around the biaryl axis, locking the molecule into a bioactive conformation (often non-planar) that fits specific hydrophobic pockets.

  • Metabolic Stability & Solubility: The meta-sulfonyl group acts as a robust hydrogen bond acceptor that lowers lipophilicity (LogD) compared to alkyl analogs while resisting oxidative metabolism (unlike thioethers or methyl groups).[1]

This guide provides a validated workflow for synthesizing and coupling 2-Methyl-5-(methylsulfonyl)phenylboronic acid (CAS 1217500-79-2) , addressing the specific challenges posed by steric hindrance and electronic deactivation.

Structural Rationale & Mechanistic Insight

The "Magic Methyl" Effect

The introduction of a methyl group ortho to the biaryl axis is a classic medicinal chemistry strategy known as the "Magic Methyl" effect. In the context of this boronic acid, the C2-methyl group creates significant steric clash with the coupling partner, forcing the two aromatic rings to twist out of coplanarity. This is critical for:

  • Selectivity: Disfavoring binding to flat, intercalating off-targets.

  • Potency: Pre-organizing the inhibitor into a bioactive conformation, reducing the entropic penalty of binding.

The Sulfone Anchor

Positioned meta to the boronic acid (and para to the methyl), the sulfone group (

1

1
  • Lewis Acidity: It increases the Lewis acidity of the boron center, potentially accelerating transmetallation.

  • Protodeboronation Risk: Electron-deficient aryl boronic acids are prone to protodeboronation under basic conditions. The protocol below mitigates this via base selection and phase-transfer catalysis.

Case Study: PI3K and Nav1.8 Inhibitors

Recent patent literature highlights this moiety's utility.[2] For instance, PI3K


 inhibitorsNav1.8 inhibitors
Pathway Visualization: From Building Block to Bioactive

The following diagram illustrates the workflow from the precursor bromide to the final coupled drug candidate.

GBromidePrecursor:2-Bromo-1-methyl-4-(methylsulfonyl)benzeneBoronicBuilding Block:2-Methyl-5-(methylsulfonyl)phenylboronic acidBromide->BoronicMiyaura Borylation(Pd(dppf)Cl2, B2pin2)CouplingSuzuki-MiyauraCouplingBoronic->CouplingAr-Cl Heterocycle(Pd-XPhos, K3PO4)DrugTarget Molecule:PI3K/Nav1.8 InhibitorCoupling->DrugDeprotection/Workup

Figure 1: Synthetic workflow transforming the bromide precursor into the bioactive scaffold.[1][3][4][5][6][7]

Experimental Protocols

Protocol A: Synthesis of the Boronic Acid/Ester

Since the free acid can be unstable or expensive, generating the pinacol ester in-house from the bromide is often preferred.

Reagents:

  • Substrate: 2-Bromo-1-methyl-4-(methylsulfonyl)benzene (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)[1]
    
  • Catalyst:

    
     (0.03 equiv)[1]
    
  • Base: Potassium acetate (KOAc) (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Charge a dry Schlenk flask with the aryl bromide,

    
    , KOAc, and Pd catalyst. Evacuate and backfill with Argon (
    
    
    ).[1]
  • Solvation: Add anhydrous 1,4-dioxane (0.15 M concentration relative to bromide).

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LCMS for the disappearance of the bromide (

    
     pattern) and appearance of the boronate ester (
    
    
    corresponding to mass).[1]
  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The residue can often be used directly or purified via silica gel chromatography (eluting with Hexanes/EtOAc).[1] Note: The pinacol ester is more stable than the free acid.

Protocol B: Sterically Demanding Suzuki Coupling

Coupling this ortho-substituted boronic acid requires a catalyst system capable of oxidative addition into hindered centers and preventing protodeboronation.

Reagents:

  • Electrophile: Heteroaryl Chloride/Bromide (1.0 equiv)[1]

  • Nucleophile: 2-Methyl-5-(methylsulfonyl)phenylboronic acid (or pinacol ester) (1.2 equiv)[1]

  • Catalyst:

    
     (0.02 equiv) + XPhos  or SPhos  (0.04 equiv).[1] Alternatively: Pd-XPhos G3 precatalyst.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene/Water (4:1)[1]

Step-by-Step Procedure:

  • Degassing: It is critical to degas solvents thoroughly (sparge with Argon for 15 mins) to prevent homocoupling and oxidation.

  • Mixing: Combine the heteroaryl halide, boronic acid/ester, and precatalyst in a microwave vial or pressure tube.

  • Activation: Add the solvent and aqueous base. Seal the vessel under Argon.

  • Heating:

    • Thermal: Heat to 100°C for 16 hours.

    • Microwave: Heat to 120°C for 30–60 minutes.

  • Monitoring: Check LCMS. If the starting halide remains but the boronic acid is consumed (protodeboronation), add another 0.5 equiv of boronic acid.

  • Isolation: Dilute with water, extract with DCM or EtOAc. Dry over

    
    .[5] Purify via reverse-phase HPLC if the product is polar (due to the sulfone).[1]
    

Decision Tree: Catalyst Optimization

When scaling up, the choice of ligand is paramount due to the steric bulk of the ortho-methyl group. Use the following logic tree to select the optimal system.

DecisionTreeStartStart: Coupling 2-Me-5-SO2Me-Ph-B(OR)2PartnerIs the Coupling PartnerSterically Hindered?Start->PartnerBaseSensitiveIs the SubstrateBase Sensitive?Partner->BaseSensitiveNo (Standard Heterocycle)XPhosUse Pd-XPhos G3(Max Steric Tolerance)Partner->XPhosYes (Ortho-substituted)SPhosUse Pd-SPhos / K3PO4(Standard High Activity)BaseSensitive->SPhosNoMildUse Pd(PPh3)4 / Na2CO3(Milder, Lower Yield)BaseSensitive->MildYes (e.g., Esters present)BuchwaldUse Pd-RuPhos(For Electron-Rich Partners)

Figure 2: Catalyst selection guide for optimizing yields with sterically hindered boronic acids.

Quantitative Data Summary

ParameterValue / ConditionNote
Molecular Weight 214.05 g/mol (Acid)296.19 g/mol (Pinacol Ester)
CAS Number 1217500-79-2 Verify specific salt/ester forms.[1][8][3][9]
LogP (Est.) ~1.2Lower than methyl analog (~2.[1]5) due to sulfone.[1]
Optimal Solvent 1,4-Dioxane / WaterBiphasic systems promote transmetallation.
Key Impurity Protodeboronated areneFormed if reaction is too hot/basic without coupling.

References

  • American Elements. 2-Methyl-5-(methylsulfonyl)phenylboronic Acid Product Data. Available at: [Link][1]

  • World Intellectual Property Organization. Patent WO2017223414A1: Heterocyclic Compounds as PI3K-gamma Inhibitors. (2017).[1][10] Available at: [1]

  • World Intellectual Property Organization. Patent WO2020014246A1: Pyridine Carboxamide Compounds for Inhibiting Nav1.8. (2020).[1][11][12] Available at: [1]

  • BindingDB. Compound BDBM703809 Data Entry. Available at: [Link][1]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanistic Overview and Catalyst Selection. Available at: [Link][1]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Methyl-5-(methylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Methyl-5-(methylsulfonyl)phenyl Moiety

The biaryl scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronic materials.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these vital compounds, valued for its mild reaction conditions and broad functional group tolerance.[2][3]

This document provides a detailed guide to the application of 2-Methyl-5-(methylsulfonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This particular building block is of significant interest to drug discovery professionals due to the unique combination of a sterically demanding ortho-methyl group and a strongly electron-withdrawing meta-methylsulfonyl group. This substitution pattern can impart desirable pharmacokinetic and pharmacodynamic properties to a molecule, such as enhanced metabolic stability, altered binding conformations, and improved selectivity for biological targets. The methylsulfonyl group, in particular, is a common feature in various therapeutic agents, including anti-inflammatory drugs and kinase inhibitors.[4][5]

These application notes will provide a comprehensive, experience-based guide to effectively utilize this reagent, including a detailed experimental protocol, an exploration of the underlying reaction mechanism, and a discussion of the potential applications of the resulting biaryl products.

Understanding the Reactivity: The Dual Influence of Methyl and Methylsulfonyl Substituents

The reactivity of an arylboronic acid in the Suzuki-Miyaura coupling is significantly influenced by its electronic and steric properties. In the case of 2-Methyl-5-(methylsulfonyl)phenylboronic acid, the two substituents exert opposing effects that must be carefully considered when designing a synthetic protocol.

  • The ortho-Methyl Group: This group introduces steric hindrance around the boronic acid moiety. This steric bulk can impede the transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center.[6] Consequently, catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the coupling of sterically hindered boronic acids.[7]

  • The meta-Methylsulfonyl Group: As a potent electron-withdrawing group, the methylsulfonyl moiety increases the Lewis acidity of the boronic acid. This electronic effect generally enhances the rate of transmetalation, a key step in the catalytic cycle.[2] The increased electrophilicity of the boron atom facilitates the formation of the boronate species required for the transfer of the aryl group to the palladium catalyst.

The interplay of these steric and electronic factors necessitates a carefully optimized reaction setup to achieve high yields and conversions.

Experimental Protocol: A Generalized Approach

The following protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of 2-Methyl-5-(methylsulfonyl)phenylboronic acid with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Table of Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )RoleTypical Quantity (for 1 mmol scale)
Aryl BromideAr-BrVariesElectrophile1.0 mmol, 1.0 equiv
2-Methyl-5-(methylsulfonyl)phenylboronic acidC₈H₁₁BO₄S214.05Nucleophile1.2 - 1.5 mmol, 1.2 - 1.5 equiv
Palladium(II) AcetatePd(OAc)₂224.50Catalyst Precursor0.01 - 0.05 mmol, 1-5 mol%
SPhos (or other biarylphosphine ligand)C₂₇H₃₁OP410.51Ligand0.02 - 0.10 mmol, 2-10 mol%
Potassium Phosphate, tribasicK₃PO₄212.27Base2.0 - 3.0 mmol, 2.0 - 3.0 equiv
1,4-DioxaneC₄H₈O₂88.11Solvent5 - 10 mL
WaterH₂O18.02Co-solvent1 - 2 mL
Nitrogen or ArgonN₂ or Ar-Inert Gas-
Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-Methyl-5-(methylsulfonyl)phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with a stream of nitrogen or argon for 10-15 minutes. This is crucial to prevent the oxidation of the palladium(0) active catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The use of degassed solvents is recommended to minimize the presence of oxygen.

  • Reaction Execution: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature may vary depending on the reactivity of the aryl bromide.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices
  • Catalyst System (Pd(OAc)₂ and SPhos): Palladium(II) acetate is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky and electron-rich biaryl phosphine ligand that is highly effective for coupling sterically hindered substrates and electron-deficient boronic acids.[7] The bulk of the ligand facilitates the reductive elimination step, while its electron-donating nature promotes the initial oxidative addition of the aryl bromide.

  • Base (K₃PO₄): A moderately strong base like potassium phosphate is often optimal for Suzuki couplings. It is effective in promoting the formation of the reactive boronate species without causing significant decomposition of sensitive functional groups.[7]

  • Solvent System (Dioxane/Water): The combination of an organic solvent like dioxane and water is frequently used.[8] Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step.

The Catalytic Cycle: A Visual Representation

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_product Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poorly soluble reagents- Inappropriate base or solvent- Use a fresh batch of palladium precursor and ligand.- Ensure thorough degassing of solvents and purging of the reaction vessel.- Try a different solvent system (e.g., Toluene/Water, DMF/Water).- Screen different bases (e.g., K₂CO₃, Cs₂CO₃).
Formation of Homocoupled Boronic Acid Product (Ar'-Ar') - Presence of oxygen- Improve inert atmosphere techniques.
Protodeboronation (Loss of Boronic Acid Group) - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures- Use anhydrous solvents if possible, or minimize the amount of water.- Monitor the reaction closely and stop it once the starting material is consumed.
Decomposition of Reagents - High reaction temperature- Lower the reaction temperature and extend the reaction time.

Applications in Drug Discovery and Development

The 2-methyl-5-(methylsulfonyl)phenyl moiety is a valuable scaffold for the development of novel therapeutic agents. The biaryl products synthesized using this boronic acid can be further elaborated to access a wide range of potential drug candidates.

  • Kinase Inhibitors: The substitution pattern of a methyl group ortho to the biaryl linkage and a meta-sulfonyl group can be exploited to achieve selective binding to the ATP-binding pocket of various kinases. The sulfonyl group can act as a hydrogen bond acceptor, while the methyl group can occupy a hydrophobic pocket, leading to potent and selective inhibition.

  • Anti-inflammatory Agents: The methylsulfonylphenyl motif is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[4] The introduction of this fragment can lead to the discovery of new anti-inflammatory compounds with improved efficacy and safety profiles.

  • Central Nervous System (CNS) Agents: The physicochemical properties imparted by the methyl and methylsulfonyl groups can influence a molecule's ability to cross the blood-brain barrier, making this building block attractive for the design of CNS-active drugs.

The ability to readily synthesize a diverse library of biaryl compounds using 2-Methyl-5-(methylsulfonyl)phenylboronic acid allows for extensive structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

  • Chatterjee, A., & Ward, T. R. (2016). Recent advances in the palladium-catalyzed synthesis of biaryls. Catalysis Science & Technology, 6(17), 6484-6507. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • An efficient Suzuki cross-coupling reaction using a variety of aryl halides in neat water was developed. (n.d.). ScienceDirect. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • García-López, J., & Greaney, M. F. (2016). Synthesis of biaryls using aryne intermediates. Chemical Society Reviews, 45(24), 6766-6798. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). SpringerLink. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). ChemMedChem, 6(11), 2009-18. [Link]

  • Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. (2006). Journal of Labelled Compounds and Radiopharmaceuticals, 49(9), 803-810. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of Biaryl Sulfonamides (184) by Suzuki Cross Coupling Reactions. (n.d.). ResearchGate. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]

  • Examples of biaryl structure applications. (n.d.). ResearchGate. [Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2009). The Journal of Organic Chemistry, 74(1), 358-361. [Link]

  • Synthesis of biaryls without using heavy metals- the photosplicing approach. (2018). Sygnature Discovery. [Link]

  • Suzuki cross-coupling reaction. (2020, February 14). YouTube. [Link]

  • Synthesis of 2-(methylsulfonyl)-5-(4-(methylsulfonyl) phenyl)-4-phenyl-1H-[5-(14) C]imidazole, a selective COX-2 inhibitor, via asymmetrical benzoins. (2006). ResearchGate. [Link]

  • N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. (2011). PubMed. [Link]

Sources

2-Methyl-5-(methylsulfonyl)phenylboronic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for research scientists and medicinal chemists utilizing 2-Methyl-5-(methylsulfonyl)phenylboronic acid as a building block. It moves beyond basic "recipe" instructions to provide a mechanistic understanding of the reagent's behavior, specifically addressing the challenges posed by its steric and electronic profile.

High-Fidelity Cross-Coupling Protocols for Sterically Demanding & Electron-Deficient Substrates[1]

Introduction: The "Bioisostere" Advantage

In modern drug discovery, the sulfone moiety (


) acts as a critical pharmacophore, often serving as a bioisostere for sulfonamides in COX-2 inhibitors  (e.g., Etoricoxib analogs) and kinase inhibitors. The introduction of an ortho-methyl group (relative to the connection point) serves a dual purpose:
  • Conformational Lock: It forces the biaryl system out of planarity, potentially increasing selectivity for specific enzyme pockets by restricting rotation.

  • Metabolic Stability: It blocks the ortho-position from metabolic oxidation.

However, the combination of an electron-withdrawing sulfone and a sterically hindering methyl group creates a unique synthetic challenge. This guide outlines the specific protocols required to overcome the "transmetallation-deboronation" race condition inherent to this molecule.

Chemical Profile & Mechanistic Challenges[2]

PropertySpecification
Compound Name 2-Methyl-5-(methylsulfonyl)phenylboronic acid
Structure Phenyl ring substituted at C1 (B), C2 (Me), C5 (

)
Electronic Class Electron-Deficient (Meta-EWG)
Steric Class Moderately Hindered (Ortho-Methyl)
Key Risk Protodeboronation (Base-catalyzed hydrolysis of C-B bond)
Solubility Soluble in DMF, DMSO, MeOH, THF; Low in Water/Hexanes
The "Race Condition" Mechanism

The success of Suzuki-Miyaura coupling with this substrate depends on managing two competing rates:

  • Transmetallation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  The desired pathway. Hindered by the ortho-methyl group.
    
  • Protodeboronation (

    
    ):  The parasitic pathway. Accelerated by the electron-withdrawing sulfone group, which stabilizes the transient aryl anion intermediate upon base attack.
    

Application Scientist Insight: Standard conditions (e.g.,


, 

) often fail because the ortho-methyl slows transmetallation enough that protodeboronation becomes the dominant pathway. Successful protocols must accelerate transmetallation using active, bulky phosphine ligands.

SuzukiRace BoronicAcid 2-Methyl-5-(methylsulfonyl) phenylboronic acid Boronate Boronate 'Ate' Complex (Activated) BoronicAcid->Boronate Activation Base Base (OH-) Base->Boronate Product Biaryl Sulfone Product (C-C Bond) Boronate->Product Transmetallation (k_trans) (Slowed by 2-Me) Byproduct Protodeboronation Byproduct (Ar-H + B(OH)3) Boronate->Byproduct Hydrolysis (k_debor) (Accelerated by 5-SO2Me) Pd_Cat Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Cat->Product Catalytic Cycle

Figure 1: The Kinetic Competition. The protocol goal is to maximize


 over 

by using highly active catalysts (e.g., Buchwald precatalysts).

Recommended Protocols

Protocol A: The "High-Fidelity" Method (Recommended)

Best for: Valuable substrates, late-stage functionalization, and preventing deboronation. Chemistry: Uses a Buchwald 3rd Generation Precatalyst (XPhos Pd G3) which is air-stable but activates rapidly to form the monoligated Pd(0) species. XPhos is bulky enough to facilitate oxidative addition and electron-rich enough to speed up transmetallation, overcoming the ortho-methyl hindrance.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boronic Acid: 2-Methyl-5-(methylsulfonyl)phenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]

  • Base:

    
     (0.5 M aqueous solution, degassed)
    
  • Solvent: THF (Tetrahydrofuran)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 321 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).

  • Inerting: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed THF (4 mL) via syringe. Stir until solids are mostly dissolved.

  • Base Addition: Add degassed 0.5 M aqueous

    
     (4 mL, 2.0 mmol) via syringe.
    
    • Note: The biphasic mixture ensures the base concentration in the organic phase remains low, suppressing deboronation while allowing interfacial transmetallation.

  • Reaction: Heat the mixture to 60°C for 2–4 hours.

    • Monitoring: Check via LC-MS. Look for the product mass and the specific deboronated byproduct (m/z = M-B(OH)2+H).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and separate layers. Wash organic layer with Brine.[1] Dry over

    
    , filter, and concentrate.
    
Protocol B: The "Robust Scale-Up" Method

Best for: Large scale (>10g), cost-sensitive synthesis. Chemistry: Uses the robust Pd(dppf)Cl2 catalyst. The bidentate ligand prevents catalyst decomposition, though reaction times may be longer.

Reagents:

  • Catalyst: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Combine Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), and Base (2.0 equiv) in a flask.

  • Add Dioxane/Water solvent mixture (concentration ~0.2 M).

  • Degas by bubbling Nitrogen through the solution for 15 minutes (Sparging).

    • Critical: Oxygen promotes homocoupling and catalyst death.

  • Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     catalyst.
    
  • Heat to 90°C for 6–12 hours.

  • Optimization Tip: If conversion stalls, add a second portion of boronic acid (0.3 equiv) after 4 hours to replace any degraded reagent.

Troubleshooting & Optimization Workflow

If low yields are observed, follow this logic tree to identify the failure mode.

Optimization Start Low Yield Observed Check_Byproduct Analyze LC-MS for Byproducts Start->Check_Byproduct Deboronation Major Peak: Deboronated Arene (Ar-H) Check_Byproduct->Deboronation Homocoupling Major Peak: Homocoupling (Ar-Ar) Check_Byproduct->Homocoupling No_Reaction Recovered Starting Material (No Pd insertion) Check_Byproduct->No_Reaction Action_Debor Action: Switch to Anhydrous Conditions Base: K3PO4 (solid) Solvent: Anhydrous Dioxane Deboronation->Action_Debor Action_Homo Action: Improve Degassing Use Freeze-Pump-Thaw Homocoupling->Action_Homo Action_NoRxn Action: Increase Catalyst Activity Switch to Pd-PEPPSI-IPr or XPhos G3 No_Reaction->Action_NoRxn

Figure 2: Optimization Logic. Identifying the specific failure mode is crucial for this substrate.

Handling and Stability

  • Storage: Store at 2–8°C under Argon. The boronic acid moiety can dehydrate to the boroxine (trimer) upon standing; this is reversible in aqueous reaction media and does not affect stoichiometry (calculate based on monomer MW).

  • Protodeboronation Risk: Avoid storing solutions of the boronic acid in methanol or basic media for extended periods. Prepare fresh immediately before use.

References

  • Suzuki-Miyaura Coupling Mechanism & Protodeboronation

    • Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited."[2] Journal of the American Chemical Society, 2017.[2]

  • Buchwald Precatalysts (XPhos G3)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C Cross-Coupling." Chemical Science, 2013.

  • General Suzuki Coupling Guides

    • "Suzuki-Miyaura Cross-Coupling Reaction."[3][4] Organic Chemistry Portal.

Sources

Application Note: Synthesis of Biaryl Compounds using 2-Methyl-5-(methylsulfonyl)phenylboronic acid

[1]

Executive Summary

The reagent 2-Methyl-5-(methylsulfonyl)phenylboronic acid (CAS: 330804-03-0) represents a "privileged building block" in medicinal chemistry, particularly for the synthesis of COX-2 inhibitors, kinase inhibitors, and diaryl sulfone-based antimicrobials.[1]

However, this molecule presents a dual-challenge in Suzuki-Miyaura cross-coupling:

  • Steric Hindrance: The ortho-methyl group significantly retards the rate of transmetallation compared to para- or meta-substituted analogs.[1]

  • Electronic Deactivation: The meta-sulfonyl group is a strong electron-withdrawing group (EWG), which decreases the nucleophilicity of the aryl ring during the transmetallation step and increases susceptibility to protodeboronation.

This guide provides an optimized workflow to overcome these kinetic barriers, moving beyond "standard" tetrakis conditions to employ next-generation Buchwald precatalysts and specific base/solvent architectures.

Chemical Profile & Handling

PropertySpecification
Chemical Name 2-Methyl-5-(methylsulfonyl)phenylboronic acid
CAS Number 330804-03-0
Molecular Formula C₈H₁₁BO₄S
Molecular Weight 214.05 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH, DMF; sparingly soluble in non-polar solvents.[1]
Stability Hygroscopic.[1] Store under inert atmosphere (N₂) at 2-8°C.
Key Pharmacophore Methyl sulfone (hydrogen bond acceptor); Ortho-methyl (conformational lock).[1]

Mechanistic Insight: The "Ortho-EWG" Paradox

To successfully couple this reagent, one must understand the specific bottleneck in the catalytic cycle.

The Catalytic Cycle Bottleneck

In a standard Suzuki coupling, the Rate-Determining Step (RDS) is often oxidative addition. However, for 2-Methyl-5-(methylsulfonyl)phenylboronic acid , the RDS shifts to Transmetallation .[1]

  • Steric Clash: The ortho-methyl group creates steric repulsion against the ligands on the Palladium(II) intermediate, making the approach of the boronate species difficult.

  • Nucleophilic Deficit: The sulfonyl group (

    
    ) pulls electron density away from the Carbon-Boron bond.[1] This reduces the nucleophilicity of the ipso-carbon, further slowing the attack on the Pd(II) center.
    
Visualization: The Kinetic Trap

The following diagram illustrates the specific failure modes associated with this reagent and how to bypass them.

CatalyticCyclecluster_0Optimization StrategyPd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-X + Pd(0) -> Ar-Pd(II)-X)Pd0->OxAddFast with Ar-I/BrTransMetalTransmetallation(CRITICAL BOTTLENECK)OxAdd->TransMetalPd(II) IntermediateBaseActBase Activation(Formation of Boronate 'ate' complex)BaseAct->TransMetalBoronate SpeciesSideRxnSIDE REACTION:ProtodeboronationBaseAct->SideRxnIf Transmetallation is slow(Due to Ortho-Me + Sulfone)RedElimReductive Elimination(Product Release)TransMetal->RedElimBiaryl-Pd(II)RedElim->Pd0RegenerationSolSolution: Bulky, e-rich Ligands(SPhos, XPhos)Sol->TransMetalAccelerates

Caption: The "Kinetic Trap" where slow transmetallation (due to sterics/electronics) allows protodeboronation to dominate. Bulky ligands are required to accelerate the bottleneck step.

Optimized Protocol: High-Throughput & Scale-Up[1]

Do not rely on generic "Suzuki conditions" (e.g., Pd(PPh₃)₄/Na₂CO₃).[1] The failure rate with this specific boronic acid is high under those conditions due to homocoupling and hydrolysis.

Method A: The "Gold Standard" (Buchwald Gen-3 System)

Recommended for: Complex pharmaceutical intermediates, heteroaryl chlorides, and scale-up.[1]

Rationale: The SPhos ligand is specifically designed to facilitate the coupling of ortho-substituted boronic acids. The Pd G3 precatalyst ensures rapid initiation without an induction period.

Reagents:
  • Aryl Halide: 1.0 equiv[1]

  • Boronic Acid: 1.2 – 1.5 equiv (Excess required due to potential stability issues)[1]

  • Catalyst: SPhos Pd G3 (CAS: 1445085-55-1) – 2 to 5 mol%[1]

  • Base: K₃PO₄ (Potassium Phosphate, tribasic) – 2.0 equiv

  • Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)[1]

Step-by-Step Procedure:
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), 2-Methyl-5-(methylsulfonyl)phenylboronic acid (1.5 mmol, 321 mg), SPhos Pd G3 (0.02 mmol, 15 mg), and K₃PO₄ (2.0 mmol, 425 mg).

  • Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1]

  • Solvation: Add degassed Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.

    • Note: The biphasic system is crucial. The water dissolves the inorganic base, while the organic phase protects the catalyst.

  • Reaction: Heat the block to 80–100°C with vigorous stirring (1000 rpm).

    • Time: Typically 2–6 hours.[1] Monitor by HPLC/UPLC.

  • Work-up: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography. The sulfone group makes the product polar; expect elution in higher % EtOAc/Heptane mixtures (e.g., 30-50% EtOAc).

Method B: The "Anhydrous" Alternative (For Hydrolysis-Prone Substrates)

Recommended if: Significant protodeboronation (formation of 1-methyl-4-(methylsulfonyl)benzene) is observed in Method A.[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or CsF (2.0 equiv)[1]

  • Solvent: Anhydrous THF or 1,4-Dioxane.[1]

  • Condition: Reflux under Argon.[1]

  • Mechanism:[1][2][3][4][5][6] Cesium carbonate has higher solubility in organic solvents, allowing the reaction to proceed with minimal water, reducing the rate of boron hydrolysis.

Troubleshooting & Optimization Matrix

If the reaction fails, use this decision tree to diagnose the issue based on crude LC-MS data.

Observation (LC-MS)DiagnosisCorrective Action
Starting Aryl Halide remains Catalyst death or oxidative addition failure.[1]Switch to XPhos Pd G3 or Pd(dtbpf)Cl₂ .[1] Increase temp to 110°C.
Protodeboronation product (Ar-H)Boronic acid hydrolysis > Transmetallation.[1]Switch to Method B (Anhydrous) . Use CsF as base.[1] Add boronic acid in portions.
Homocoupling of Halide Oxidation of Pd(0) or disproportionation.[1]Ensure rigorous degassing.[1] Switch solvent to n-Butanol .[1]
Homocoupling of Boronic Acid Oxidative coupling (oxygen leak).[1]Check inert atmosphere. Reduce catalyst loading.

Applications in Drug Discovery[7][8]

The 2-Methyl-5-(methylsulfonyl)phenyl moiety is a bioisostere for various COX-2 selective inhibitors. The sulfone provides a critical hydrogen-bonding interaction within the COX-2 active site (specifically the side pocket), while the ortho-methyl group restricts rotation, potentially locking the biaryl system into a bioactive conformation.

Workflow for Library Synthesis: When using this reagent to generate a library of biaryl sulfones:

  • Prepare a stock solution of the boronic acid in DMA (Dimethylacetamide).

  • Dispense Aryl Chlorides into 96-well blocks.

  • Use Pd(dtbpf)Cl₂ (1 mol%) and K₃PO₄ (2M aq) in THF.

  • Reaction time: 16h at 60°C.

  • Note: This catalyst is robust and air-stable, ideal for automated handling.[1]

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Effects

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
    • [1]

  • Reactivity of Ortho-Substituted Boronic Acids

    • Deng, W., et al. (2004). Steric Effects in the Suzuki-Miyaura Coupling of Arylboronic Acids.
    • [1]

  • Synthesis of Diaryl Sulfones

    • Cui, X., et al. (2007).[5] Palladium-Catalyzed Cross-Coupling of Arylboronic Acids with Arylsulfonyl Chlorides.

    • [1]

  • Protodeboronation Pathways

    • Cox, P. A., et al. (2010).
    • [Source: Angewandte Chemie Int.[1] Ed.]([Link]1]

  • Reagent Data

    • 2-Methyl-5-(methylsulfonyl)phenylboronic acid (CAS 330804-03-0).[1]

    • [1]

Catalyst Selection and Protocol Optimization for Suzuki-Miyaura Reactions with 2-Methyl-5-(methylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, its success is highly dependent on the electronic and steric properties of the coupling partners. Substrates such as 2-Methyl-5-(methylsulfonyl)phenylboronic acid present a dual challenge: the steric hindrance from the ortho-methyl group and the electronic deactivation caused by the para-sulfonyl group. These factors can significantly impede the reaction, leading to low yields and the formation of undesirable side products. This application note provides a comprehensive guide for navigating these challenges. We will delve into the mechanistic hurdles, present a rationale for the selection of an optimal catalyst system—including palladium precatalysts, ligands, and bases—and provide a detailed, field-proven experimental protocol and troubleshooting guide for researchers in pharmaceutical and materials science development.

The Challenge: Overcoming Steric and Electronic Hurdles

The successful execution of a Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle.[2] With 2-Methyl-5-(methylsulfonyl)phenylboronic acid, two key steps are particularly affected:

  • Steric Hindrance: The methyl group at the C2 position physically obstructs the boronic acid's approach to the palladium center. This steric clash can dramatically slow down the transmetalation step, which is often the rate-limiting step in the cycle.

  • Electronic Deactivation: The potent electron-withdrawing nature of the methylsulfonyl (-SO₂Me) group decreases the nucleophilicity of the arylboronic acid. This electronic deficiency makes the transfer of the aryl group from boron to palladium less favorable. Furthermore, electron-deficient arylboronic acids are more susceptible to protodeboronation, a key side reaction where the C-B bond is cleaved by a proton source (like water or alcohol), leading to the formation of an undesired arene byproduct and consumption of the starting material.[3][4]

The interplay of these factors necessitates a carefully designed catalyst system that can accelerate the desired reaction pathway while suppressing side reactions.

cluster_challenge The Dual Challenge Challenge 2-Methyl-5-(methylsulfonyl)phenylboronic acid Steric Steric Hindrance (ortho-Methyl Group) Challenge->Steric Electronic Electronic Deactivation (para-Sulfonyl Group) Challenge->Electronic Slow_TM Slow Transmetalation Steric->Slow_TM Electronic->Slow_TM Protodeboronation Increased Protodeboronation Electronic->Protodeboronation

Figure 1: Challenges posed by the substrate.

Rational Catalyst System Selection

To address the dual challenges of steric hindrance and electronic deactivation, a highly active and robust catalyst system is paramount. The choice of palladium source, ligand, base, and solvent must work in concert to promote the desired transformation.

Palladium Precatalyst: Ensuring Efficient Initiation

While traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, modern, well-defined palladium precatalysts are highly recommended for challenging substrates. These complexes offer superior stability and generate the active Pd(0) catalyst in a more controlled and efficient manner, minimizing side reactions.

  • Buchwald Precatalysts (G3/G4): Complexes like XPhos-Pd-G3 or SPhos-Pd-G3 are air- and moisture-stable and rapidly form the active monoligated Pd(0) species under reaction conditions.[5] This rapid initiation is crucial for the coupling of unstable boronic acids where decomposition can compete with the catalytic cycle.[5]

  • PEPPSI™-type Precatalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes, particularly those with N-heterocyclic carbene (NHC) ligands like PEPPSI-IPr, are also excellent choices due to their high stability and activity.[6]

Ligand Selection: The Key to Success

The ligand is arguably the most critical component of the catalyst system. For substrates like 2-Methyl-5-(methylsulfonyl)phenylboronic acid, the ligand must be both bulky and electron-rich .[6][7]

  • Why Bulky? Bulky ligands promote the reductive elimination step, which is the final, product-forming step of the catalytic cycle.[1] This acceleration helps to turn the catalyst over more quickly. Furthermore, large ligands can favor the formation of the highly reactive monoligated Pd(0) species necessary for efficient oxidative addition.

  • Why Electron-Rich? Electron-donating ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) complex.[2][7]

Recommended Ligands:

Ligand NameStructureKey Features & Rationale
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky and electron-rich. Excellent for sterically demanding couplings and reactions with aryl chlorides.[8]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHigh activity for a broad range of substrates, including electron-poor boronic acids. The methoxy groups enhance solubility and activity.[5]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften shows superior performance for couplings involving heteroaryl halides or boronic acids.[4]
P(t-Bu)₃ Tri(tert-butyl)phosphineA very bulky and electron-rich monodentate phosphine that can significantly accelerate reactions.[6]
IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneA bulky N-heterocyclic carbene (NHC) that forms highly stable and active palladium complexes, suitable for challenging couplings.[9]
Base and Solvent Selection

The base activates the boronic acid, forming a more nucleophilic boronate species that is essential for transmetalation.[10] The solvent must dissolve all components and facilitate the reaction.

  • Base: A moderately strong, non-nucleophilic base is ideal. Strong bases like hydroxides can promote protodeboronation of the electron-deficient boronic acid.

    • Recommended: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃). These provide sufficient basicity to facilitate the reaction without causing excessive substrate decomposition.[6]

  • Solvent: A mixture of an aprotic organic solvent and water is typically most effective. The water helps to dissolve the inorganic base.

    • Recommended: 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O. It is critical to use high-purity, anhydrous solvents that have been properly degassed to remove oxygen, which can deactivate the palladium catalyst.[11]

The Catalytic Cycle and the Role of Ligands

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Bulky, e⁻-rich ligand facilitates this step PdII L-Pd(II)-Ar¹(X) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar1Ar2 L-Pd(II)-Ar¹(Ar²) Transmetalation->PdII_Ar1Ar2 Boronate Ar²-B(OR)₃⁻ Boronate->Transmetalation Steric hindrance & e⁻-deficiency make this step difficult Base Base (e.g., K₃PO₄) Base->Boronate BoronicAcid Ar²-B(OH)₂ BoronicAcid->Base Activation RedElim Reductive Elimination PdII_Ar1Ar2->RedElim Bulky ligand promotes this step RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product ArylHalide Ar¹-X ArylHalide->OxAdd

Figure 2: The Suzuki-Miyaura Catalytic Cycle.

For 2-Methyl-5-(methylsulfonyl)phenylboronic acid, the transmetalation step is the bottleneck. The use of a bulky, electron-rich ligand like XPhos or SPhos helps overcome this barrier by creating a more reactive and accessible palladium center, while also accelerating the subsequent reductive elimination to drive the reaction forward.

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of 2-Methyl-5-(methylsulfonyl)phenylboronic acid with a generic aryl bromide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care.

Materials and Reagents:

  • Aryl Bromide (Ar-Br): (1.0 mmol, 1.0 equiv)

  • 2-Methyl-5-(methylsulfonyl)phenylboronic acid: (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos-Pd-G3): (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄): (3.0 mmol, 3.0 equiv), finely ground

  • 1,4-Dioxane: (5 mL, anhydrous, degassed)

  • Water: (1 mL, degassed)

  • Oven-dried reaction vial or flask with a magnetic stir bar

  • Septa, needles, and syringes for inert atmosphere technique

  • Nitrogen or Argon source

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried before use to remove any residual moisture.

  • Reaction Setup:

    • To the reaction vial, add the aryl bromide (1.0 mmol), 2-Methyl-5-(methylsulfonyl)phenylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), and the palladium precatalyst (0.02 mmol).

    • Cap the vial with a rubber septum.

    • Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent catalyst deactivation.[11]

  • Solvent Addition:

    • Using a syringe, add the degassed 1,4-dioxane (5 mL) to the vial.

    • Using a separate syringe, add the degassed water (1 mL). The mixture may be a slurry.

  • Reaction Execution:

    • Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. Check for the consumption of the limiting reagent (typically the aryl bromide).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Impure or degraded boronic acid. 3. Insufficient temperature. 4. Incorrect base or solvent.1. Ensure proper degassing of solvents and inert atmosphere setup. Use a fresh, high-quality precatalyst.[11] 2. Verify boronic acid purity via NMR. Consider using a more stable boronate ester derivative.[11] 3. Increase temperature in 10 °C increments (up to ~120 °C). 4. Screen alternative bases (e.g., Cs₂CO₃) or solvent systems (e.g., Toluene/H₂O).
Protodeboronation 1. Base is too strong or reaction temperature is too high. 2. Presence of excess protic sources. 3. Prolonged reaction time.1. Switch to a milder base (K₃PO₄ is a good choice). Avoid excessively high temperatures. 2. Use anhydrous solvents and ensure reagents are dry. 3. Monitor the reaction closely and stop it once the limiting reagent is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Catalyst system promotes homocoupling.1. Improve inert atmosphere technique; thoroughly degas all solvents and reagents. 2. This is less common with modern precatalysts but consider screening a different ligand/precatalyst combination.

Conclusion

The Suzuki-Miyaura coupling of 2-Methyl-5-(methylsulfonyl)phenylboronic acid, while challenging, is readily achievable with a rationally designed catalyst system and meticulous experimental technique. The key to success lies in utilizing a modern, highly active palladium precatalyst paired with a bulky, electron-rich biaryl phosphine ligand such as XPhos or SPhos. This combination effectively overcomes the steric and electronic barriers inherent to the substrate. By employing a moderate base like K₃PO₄ to minimize protodeboronation and adhering to strict inert atmosphere protocols, researchers can reliably synthesize complex biaryl structures for applications in drug discovery and materials science.

References

  • Guo-Ping Lu, Karl R. Voigtritter, Chun Cai and Bruce H. Lipshutz. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. J. Org. Chem., 77, 3700-3703. [Link]

  • Wang, D., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1646–1653. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

  • Sotor, V., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2623–2632. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2207–2217. [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate. [Link]

  • Al-Zoubi, R. M., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

  • Lebleu, T., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 22(5), 785. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Bandgar, B. P., et al. (2024). Suzuki-type sulfonylation of aryl boron compounds: A powerful tool for synthesis of diaryl sulfones. Chemical Review and Letters, 7, 501-512. [Link]

  • Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170–7173. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross coupling: Practical Guide. Yoneda Labs. [Link]

  • Ossowska, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2308–2317. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Kwong, F. Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3326-3328. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Journal of Nanostructures. (2024). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 14(4), 1025-1036. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Leadbeater, N. E., & Marco, M. (2003). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 68(14), 5660–5667. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Couplings with 2-Methyl-5-(methylsulfonyl)phenylboronic acid

[1]

Status: Active Ticket ID: SUZ-2-Me-5-SO2Me Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Perfect Storm" Substrate

You are encountering difficulties with 2-Methyl-5-(methylsulfonyl)phenylboronic acid . This is not a standard coupling; this substrate represents a "perfect storm" of conflicting steric and electronic factors that defeat standard Suzuki protocols (e.g., Pd(PPh3)4/Na2CO3).

  • The Steric Wall (2-Position): The ortho-methyl group creates significant steric strain, inhibiting the formation of the necessary conformation for transmetallation.

  • The Electronic Trap (5-Position): The methylsulfonyl (-SO₂Me) group is a strong electron-withdrawing group (EWG). While EWGs generally accelerate reductive elimination, in boronic acids, they significantly increase the rate of protodeboronation (hydrolysis of the C-B bond) under basic conditions before the cross-coupling can occur.

This guide provides a root-cause analysis and a self-validating protocol to overcome these specific hurdles.

Part 1: Diagnostic Logic & Root Cause Analysis[1]

Before changing reagents, you must diagnose the specific failure mode. Use the logic tree below to classify your result.

Interactive Troubleshooting Flowchart

TroubleshootingLogicStartAnalyze Crude Reaction Mixture (LCMS/NMR)Result1Starting Halide RemainsBoronic Acid RemainsStart->Result1Result2Starting Halide RemainsBoronic Acid GONE(Replaced by Ar-H)Start->Result2Result3Homocoupling of Halide(Ar-Ar)Start->Result3Diag1Diagnosis: CATALYST ARRESTOxidative addition or Transmetallation failed.Sterics are preventing reaction.Result1->Diag1 No ConversionDiag2Diagnosis: PROTODEBORONATIONBase-catalyzed hydrolysis is fasterthan Transmetallation.Result2->Diag2 Des-Boron ProductDiag3Diagnosis: OXIDATION/DISPROPORTIONATIONOxygen leak or insufficient reductionof Pd(II) to Pd(0).Result3->Diag3 Dimerization

Figure 1: Diagnostic logic for classifying Suzuki coupling failures based on crude reaction analysis.

Part 2: Technical FAQ & Solutions

Q1: Why is my boronic acid converting to 1-methyl-4-(methylsulfonyl)benzene (Ar-H)?

The Issue: Protodeboronation. The -SO₂Me group withdraws electron density, making the boron atom more Lewis acidic. In the presence of aqueous base (OH⁻), a boronate species [Ar-B(OH)₃]⁻ forms rapidly. The ortho-methyl group destabilizes the C-B bond via steric strain, accelerating the cleavage of the C-B bond and protonation of the ring.

The Solution: Switch to Anhydrous Conditions . Water is the proton source.[1] By moving to an anhydrous system, you eliminate the pathway for hydrolysis.

  • Base: Anhydrous K₃PO₄ or CsF.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Stoichiometry: Increase boronic acid equivalents to 1.5–2.0 to account for sacrificial loss.

Q2: The reaction stalls with standard catalysts (Pd(PPh₃)₄ or Pd(dppf)Cl₂). Why?

The Issue: Failed Transmetallation. Standard phosphines (PPh₃) are not bulky enough to force the catalytic cycle forward, nor electron-rich enough to stabilize the oxidative addition complex of hindered substrates. The ortho-methyl group on your boronic acid physically blocks the palladium center from approaching the C-B bond.

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .[2] Specifically, SPhos is engineered for this exact scenario.

  • Mechanism: SPhos is electron-rich (facilitates oxidative addition) and extremely bulky (creates a pocket that accelerates reductive elimination and stabilizes the monoligated Pd species).

  • Recommendation: Use SPhos Pd G2 (Generation 2 Precatalyst). It activates at room temperature and ensures a 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd-clusters.

Part 3: Optimized Experimental Protocol

This protocol is designed to mitigate both steric hindrance and protodeboronation.

Reagent Selection Matrix
ComponentRecommendationFunction
Catalyst SPhos Pd G2 (1–5 mol%)Generates active LPd(0) species efficiently; SPhos ligand accommodates ortho-sterics.
Solvent 1,4-Dioxane (Anhydrous)High boiling point; excellent solubility; compatible with anhydrous bases.
Base K₃PO₄ (Finely ground, Anhydrous)Strong enough to activate boron, but low solubility in dioxane prevents rapid "dumping" of active base, protecting the acid.
Additive Water (Trace) or NoneStrictly limit water. If reaction is sluggish, add exactly 2-5 equivalents of H₂O (degassed) to initiate the boronate formation controllably.
Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • To a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv).

    • Add 2-Methyl-5-(methylsulfonyl)phenylboronic acid (1.5 equiv). Note: Excess is required due to stability.

    • Add SPhos Pd G2 (0.02 equiv / 2 mol%).

    • Add finely ground, anhydrous K₃PO₄ (3.0 equiv).

  • Degassing:

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon (x3).

    • Inject anhydrous 1,4-Dioxane (0.2 M concentration relative to halide) via syringe.

  • Reaction:

    • Heat the block to 80–100 °C . Note: SPhos is thermally stable; heat is needed to overcome the activation energy of the transmetallation step.

    • Monitor by HPLC/UPLC after 2 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble phosphate salts and palladium black.

    • Concentrate and purify via flash chromatography.

Part 4: Advanced Troubleshooting (The "Nuclear" Option)

If the boronic acid continues to decompose despite anhydrous conditions, you must stabilize the boron species itself.

Strategy: Convert to Pinacol Ester or MIDA Boronate

Boronic acids are in equilibrium with their anhydrides (boroxines). Converting the acid to a Pinacol Ester (BPin) locks the boron in a more stable, less Lewis-acidic environment, significantly reducing protodeboronation rates.

Protocol for In-Situ Protection:

  • Mix the Boronic Acid (1 equiv) with Pinacol (1.1 equiv) and MgSO₄ in THF for 1 hour.

  • Filter off MgSO₄ and use the filtrate directly in the Suzuki coupling (add base/catalyst to this solution).

Mechanistic Visualization: The SPhos Advantage

SPhosMechanismcluster_0SPhos Ligand RolePd0L-Pd(0)(Active Species)OxAddOxidativeAddition(Ar-Pd-X)Pd0->OxAdd Fast withe- rich LigandTransMetTransmetallation(Rate Limiting)OxAdd->TransMet BLOCKED byOrtho-MeRedElimReductiveEliminationTransMet->RedElim SPhos BulkAcceleratesRedElim->Pd0RegenerationProductBiarylProductRedElim->ProductNoteSPhos creates a 'pocket'that accommodates the2-Me group, enablingthis difficult step.Note->TransMet

Figure 2: The catalytic cycle highlighting the critical role of SPhos in overcoming the transmetallation energy barrier caused by the ortho-methyl group.

References

  • Buchwald, S. L., et al. (2005).[3] "Universal Ligands for the Suzuki-Miyaura Coupling: SPhos and XPhos." Journal of the American Chemical Society.

  • Lloyd-Jones, G. C., et al. (2017). "Protodeboronation of Arylboronic Acids: Mechanism and Stability." Chemical Science.

  • Miyaura, N. (2002). "Metal-Catalyzed Cross-Coupling Reactions." Springer.

  • Sigma-Aldrich Technical Bulletin. "Buchwald Precatalysts User Guide."

optimizing Suzuki reaction yield with 2-Methyl-5-(methylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Suzuki Reaction with 2-Methyl-5-(methylsulfonyl)phenylboronic Acid

Executive Summary: The Substrate Challenge

You are working with 2-Methyl-5-(methylsulfonyl)phenylboronic acid .[1] This substrate presents a classic "Push-Pull" conflict in palladium catalysis, creating a narrow window for success.

  • The Steric Barrier (The "Push"): The ortho-methyl group creates significant steric hindrance. This retards the transmetallation step, making it the turnover-limiting step and leaving the palladium(II) intermediate vulnerable to side reactions.

  • The Electronic Trap (The "Pull"): The methylsulfonyl (-SO₂Me) group is a strong electron-withdrawing group (EWG). While this typically facilitates oxidative addition on an aryl halide, on a boronic acid, it significantly increases the acidity of the boron center. This makes the substrate highly prone to protodeboronation (hydrolytic cleavage of the C-B bond) under basic conditions, often faster than the sluggish transmetallation can occur.

The Goal: You must accelerate the catalytic cycle (specifically transmetallation and reductive elimination) to outcompete the background decomposition of your boronic acid.

Critical Mechanism Analysis

To solve low yields, you must visualize the competition between the desired pathway and the decomposition pathway.

Suzuki_Competition Figure 1: The Kinetic Race: Transmetallation vs. Protodeboronation Substrate 2-Methyl-5-(methylsulfonyl) phenylboronic acid Boronate Boronate Anion (Activated Species) Substrate->Boronate + Base (OH-) Transmetallation Transmetallation (Rate Limiting due to Sterics) Boronate->Transmetallation + Pd Complex Decomp Protodeboronation (Decomposition) Boronate->Decomp + H2O / Slow Cycle Pd_Complex L-Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->Transmetallation Product Cross-Coupled Product Transmetallation->Product Reductive Elimination

Figure 1: The Kinetic Race. The ortho-methyl group slows down transmetallation, giving the unstable boronate anion more time to decompose via protodeboronation.

Optimized Protocol: The "Golden Standard"

Do not start with tetrakis(triphenylphosphine)palladium(0). For this substrate, it is often too slow. Based on the structural constraints, the following system is the recommended starting point for optimization.

The System: Buchwald Pre-Catalysts (Gen 3)
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

    • Why: SPhos is exceptionally efficient for ortho-substituted biaryls. It creates a pocket that facilitates coupling while protecting the active Pd(0) species.

  • Pre-catalyst: SPhos Pd G3 (or XPhos Pd G3).

    • Why: Ensures a precise 1:1 Pd:Ligand ratio and rapid activation, minimizing the "induction period" where boronic acid decomposition often occurs.

Step-by-Step Protocol
ComponentRecommendationFunction
Catalyst SPhos Pd G3 (1.0 - 2.0 mol%)High-turnover catalyst for hindered substrates.
Base K₃PO₄ (2.0 - 3.0 equiv)Mild base. Avoids the rapid hydrolysis seen with hydroxides (NaOH/KOH).[2]
Solvent Toluene : Water (10:1) or Dioxane : Water (4:[3]1)Biphasic systems often protect the boronic acid. Water is required for the boronate pathway.
Temperature 80°C - 100°C Heat is necessary to overcome the steric barrier of the methyl group.
Concentration 0.2 M - 0.5 M Higher concentration favors the bimolecular coupling over unimolecular decomposition.

Procedure:

  • Charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), SPhos Pd G3 (0.02 equiv), and K₃PO₄ (3.0 equiv).

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (3 cycles of vac/fill).

  • Add degassed Toluene and Water via syringe.

  • Heat to 80°C with vigorous stirring (critical for biphasic mixtures).

  • Monitor by HPLC/UPLC after 1 hour. If <50% conversion, raise temp to 100°C.

Troubleshooting Center (Q&A)

Q1: I see the aryl halide disappearing, but I'm getting low yields of product and a lot of "de-borylated" side product (3-methyl-4-(methylsulfonyl)benzene). What is happening?

Diagnosis: Protodeboronation . Your boronic acid is decomposing faster than it is coupling. Solution:

  • Switch to the Pinacol Ester: Convert your boronic acid to the pinacol ester (or buy it). Esters are significantly more stable towards hydrolysis, releasing the active species slowly ("Slow Release Strategy") [1].

  • Anhydrous Conditions: If using the ester, try anhydrous conditions using CsF or K₃PO₄ in dry Dioxane or DMF. This eliminates the water source required for protodeboronation.

  • Increase Catalyst Loading: It sounds counter-intuitive, but adding more catalyst (up to 5 mol%) can increase the rate of the productive cycle, allowing it to outcompete the decomposition.

Q2: The reaction turns black immediately and stalls (precipitation of Pd black).

Diagnosis: Catalyst Death . The steric bulk of the ortho-methyl group is preventing the ligand from stabilizing the Pd(0) species effectively, or the ligand is dissociating. Solution:

  • Ligand Check: Ensure you are using SPhos or XPhos .[4] Simple triphenylphosphine (PPh₃) cannot stabilize Pd during the coupling of di-ortho substituted or hindered systems.

  • Solvent Switch: Switch to n-Butanol or t-Amyl alcohol . Alcoholic solvents can facilitate the activation of the boronic acid and stabilize the catalytic intermediates via hydrogen bonding [2].

Q3: I am observing homocoupling of the boronic acid.

Diagnosis: Oxidative Homocoupling . This is driven by the presence of Oxygen.[5][6][7] Solution:

  • Degassing: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method for the solvent or rigorous vacuum/backfill cycles.

  • Stoichiometry: Reduce the excess boronic acid. If you use 1.5 equiv, try 1.1 equiv and add it in two portions (0.6 equiv at T=0, 0.5 equiv at T=1h).

Optimization Decision Matrix

Use this logic flow to guide your next experiment if the standard protocol fails.

Optimization_Flow Start Standard Protocol (SPhos G3 / K3PO4 / Tol:H2O) Check Analyze Result Start->Check LowYield_Decomp Problem: Protodeboronation (De-borylated byproduct) Check->LowYield_Decomp Byproduct Observed LowYield_Stall Problem: No Reaction / Stalling (Start material remains) Check->LowYield_Stall No Conversion Sol1 1. Switch to Pinacol Ester 2. Use Anhydrous CsF/Dioxane LowYield_Decomp->Sol1 Sol2 1. Increase Temp (110°C) 2. Switch to XPhos or P(tBu)3 LowYield_Stall->Sol2 caption Figure 2: Troubleshooting Decision Tree

Figure 2: Decision Matrix for optimizing reaction conditions based on impurity profiling.

Comparison of Ligand/Base Combinations

SystemProsConsBest For
SPhos / K₃PO₄ Excellent for sterics; High turnover.[8]Can be sensitive to very acidic protons.First Choice for this substrate.
Pd(PPh₃)₄ / Na₂CO₃ Cheap, generic.Will likely fail. Too slow for ortho-Me; Base too strong (hydrolysis).Simple, unhindered couplings only.
Pd(dppf)Cl₂ / Cs₂CO₃ Robust, good for heteroatoms.Moderate steric tolerance.If SPhos fails; good for large scale.
P(tBu)₃ / KF Extremely active for hindered chlorides.Pyrophoric ligand; difficult handling.Very difficult/unreactive aryl halides.

References

  • Kinetic Stability of Boronic Esters: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • SPhos for Hindered Couplings: Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.

Sources

Technical Support Center: Stabilizing 2-Methyl-5-(methylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PB-2M5S-DEB Subject: Prevention of Protodeboronation in Electron-Deficient, Sterically Hindered Aryl Boronic Acids Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering a "perfect storm" of structural factors. Your molecule, 2-Methyl-5-(methylsulfonyl)phenylboronic acid , fails due to two competing kinetic vectors:

  • Steric Retardation (The 2-Me Group): The ortho-methyl group significantly slows down the rate of transmetallation to the Palladium catalyst.

  • Electronic Acceleration (The 5-SO₂Me Group): The sulfone is a strong electron-withdrawing group (EWG). While located at the meta position relative to boron, it sufficiently acidifies the C-B bond, stabilizing the boronate anion intermediate required for base-catalyzed protodeboronation.

The Result: Your catalyst is waiting too long for the bulky boronic acid to approach, allowing the rapid background hydrolysis (protodeboronation) to consume the starting material.

Module 1: Diagnostic & Mechanism

To solve this, you must understand the competition occurring in your flask. The diagram below illustrates why standard Suzuki conditions fail.

G BoronicAcid Boronic Acid (Neutral) Boronate Boronate Anion (Reactive Intermediate) BoronicAcid->Boronate + Base (OH-) Fast Equilibrium Decomp Protodeboronation (Byproduct) Boronate->Decomp k_decomp Accelerated by 5-SO2Me Product Cross-Coupling Product Boronate->Product Transmetallation BLOCKED by 2-Me steric bulk Pd_Complex Pd(II)-Ar Halide (Oxidative Addition Complex) Pd_Complex->Product + Catalyst Cycle

Figure 1: Kinetic competition between productive coupling and destructive deboronation. The 2-Methyl group acts as a gatekeeper, slowing the green path, while the sulfone greases the red path.

Module 2: The "Silver Bullet" Protocol (MIDA Boronates)

If your project timeline allows for reagent synthesis, do not use the free boronic acid. Convert it to a MIDA (N-methyliminodiacetic acid) boronate.

Why: MIDA boronates are sp³-hybridized, removing the vacant p-orbital on boron. This shuts down the hydrolytic pathway completely until the protecting group is slowly hydrolyzed in situ.

Protocol A: MIDA Slow-Release Cross-Coupling

Reference: Gillis & Burke, J. Am. Chem. Soc. 2007 [1]

Reagents:

  • MIDA Boronate of your substrate (1.5 equiv)[1]

  • Aryl Chloride/Bromide (1.0 equiv)[1][2][3]

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)[1]

  • Base: K₃PO₄ (7.5 equiv)[1]

  • Solvent: 1,4-Dioxane : H₂O (5:1 ratio)

  • Temp: 60°C

Mechanism of Action: The biphasic system and mild base slowly hydrolyze the MIDA ester. This releases the free boronic acid at a concentration lower than the catalyst's turnover rate. The free acid is consumed by the catalyst immediately, before it can decompose.

Module 3: Optimization for Free Boronic Acids

If you must use the commercial free acid, you must shift the kinetics: Accelerate Transmetallation and Eliminate Water .

Protocol B: Anhydrous High-Activity Coupling

Reference: Billingsley & Buchwald, J. Am. Chem. Soc. 2007 [2]

This protocol uses a specialized ligand (SPhos or XPhos) designed to couple sterically hindered substrates rapidly, outcompeting decomposition.

Step-by-Step Guide:

  • Ligand Selection:

    • Use: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[4]

    • Why: These bulky, electron-rich ligands facilitate oxidative addition and, crucially, create a pocket that accelerates transmetallation even with ortho-substituted boronic acids.

  • Base Selection (Critical):

    • DO NOT USE: Na₂CO₃, K₂CO₃, or NaOH in water.

    • USE: K₃PO₄ (Anhydrous) or CsF .

    • Why: Anhydrous phosphate acts as a base without introducing the high concentration of free hydroxide ions that catalyze deboronation.

  • Solvent System:

    • Use Toluene or 1,4-Dioxane (Anhydrous).

    • Strictly exclude water.

  • Experimental Setup:

    Component Equivalents Notes
    Aryl Halide 1.0 Limiting reagent
    Boronic Acid 1.5 - 2.0 Excess required due to inevitable loss
    Pd(OAc)₂ 0.02 (2 mol%) Precursor
    SPhos 0.04 (4 mol%) 2:1 Ligand:Pd ratio
    K₃PO₄ 3.0 Finely ground, anhydrous

    | Toluene | 0.2 M | Degassed |

Troubleshooting Tip: If yield is still low (<40%), switch to slow addition . Dissolve the boronic acid in dry THF and add it via syringe pump over 2 hours to the refluxing mixture of catalyst and aryl halide.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Trifluoroborates (BF3K) instead? A: Yes. Potassium organotrifluoroborates are generally more stable than free acids. However, they require a hydrolysis step to become active. For sterically hindered substrates like yours, the hydrolysis might release the active species faster than the crowded catalyst can accept it, leading back to deboronation. MIDA boronates are superior here because their release rate is tunable.

Q2: I see a dark black precipitate ("Palladium Black") forming early. Is this related? A: Yes. If the boronic acid decomposes, the catalytic cycle breaks. The Pd(II) species cannot transmetallate and eventually reduces to inactive Pd(0) aggregates. If you see this, your boronic acid is dying faster than it is reacting. Increase Ligand:Pd ratio to 3:1 or switch to the MIDA protocol.

Q3: Does the sulfone position (C5) really matter? A: Yes. If the sulfone were at C4 (para to Boron) or C2 (ortho), the deboronation would be almost instantaneous. At C5 (meta), it is slower but still significant. The 2-Methyl group is the real culprit; it turns a "manageable" electronic problem into a "critical" steric failure.

References

  • Gillis, E. P., & Burke, M. D. (2007).[5] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

Sources

Technical Support Center: Managing Homocoupling in 2-Methyl-5-(methylsulfonyl)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

You are likely encountering lower-than-expected yields due to the formation of a symmetrical dimer (homocoupling) when using 2-Methyl-5-(methylsulfonyl)phenylboronic acid .

This is not a random error; it is a direct consequence of the molecule's structure:

  • Steric Hindrance (Ortho-Methyl): The methyl group at the 2-position creates significant steric bulk. This kinetically retards the transmetallation step of the Suzuki catalytic cycle.

  • Electronic Drag (Meta-Sulfone): The electron-withdrawing methylsulfonyl group reduces the nucleophilicity of the aryl ring, further slowing the reaction with the Palladium(II) intermediate.

The Causality: When the desired cross-coupling cycle slows down (due to these steric/electronic factors), the active Palladium species is left "idle" in solution for longer periods. In this vulnerable state, even trace amounts of dissolved oxygen will intercept the Palladium-Boron complex, triggering an oxidative homocoupling pathway.

Diagnostic Hub: Confirming the Issue

User Question: I see a new spot on my TLC/peak in LCMS. How do I know if it’s the homocouple or just protodeboronation?

Technical Response: You must differentiate between the two primary byproducts. Use the table below to interpret your analytical data.

FeatureHomocoupling (Dimer) Protodeboronation (Hydrolysis)
Structure Biaryl (Dimer of your boronic acid)Parent Arene (Boronic acid minus

)
Molecular Weight

(Approx.

Mass - H)

LCMS Signal Mass ~366.4 Da (Expected dimer mass)Mass ~170.2 Da (1-methyl-4-(methylsulfonyl)benzene)
Cause Oxygen infiltration + Slow kineticsWater content + High Temperature + pH issues
Primary Fix Degassing / Inert AtmosphereAnhydrous conditions / Milder Base

Core Troubleshooting: The Oxygen Control Module

User Question: I am running the reaction under nitrogen balloons, but I still see ~15% dimer. Why?

Technical Response: Standard "balloon" inertion is often insufficient for kinetically slow substrates like 2-Methyl-5-(methylsulfonyl)phenylboronic acid. The oxidative homocoupling mechanism is second-order with respect to the boronic acid and requires a Pd-peroxo intermediate formed by


.

The Mechanism of Failure:

  • 
     (Peroxo complex formation)
    

Required Protocol Adjustment (The "Sparging" Standard): Do not rely on simple vacuum/backfill cycles. You must strip dissolved oxygen from the solvent before adding the catalyst.

  • Solvent Prep: Sparge the solvent with Argon (preferred over

    
     due to density) for at least 15–20 minutes using a submerged needle or glass frit.
    
  • Vessel Prep: Flame-dry the glassware under vacuum if possible.

  • Transfer: Transfer all liquids via cannula or gas-tight syringe. Never pour solvents.

Advanced Optimization: Overcoming Sterics

User Question: My reaction is oxygen-free, but conversion is stalled. The catalyst seems to die before the reaction finishes. How do I fix this?

Technical Response: Because the ortho-methyl group slows transmetallation, you need a ligand system that creates a large enough "pocket" to accommodate the steric bulk while remaining electron-rich enough to prevent catalyst decomposition. Standard ligands like


 (in Tetrakis) often fail here.
Recommended Catalyst Systems
SystemRecommendation LevelWhy it works
Pd(PPh3)4 LowToo sterically crowded; prone to oxidation.
Pd(dppf)Cl2 MediumLarge bite angle helps, but may still be slow.
SPhos Pd G2/G3 High The Buchwald SPhos ligand is specifically designed for ortho-substituted couplings. It is electron-rich and bulky, facilitating the difficult transmetallation.
XPhos Pd G2/G3 High Similar to SPhos; excellent for difficult aryl chlorides.
The "Slow Addition" Trick

If homocoupling persists despite rigorous degassing:

  • Technique: Do not add the boronic acid all at once.

  • Method: Dissolve the boronic acid in degassed solvent and add it via syringe pump over 1–2 hours.

  • Logic: This keeps the instantaneous concentration of Boron low relative to the Halide, statistically favoring the Cross-Coupling pathway over the Homocoupling pathway (which requires two Boron molecules).

Visualizing the Competition

The following diagram illustrates the kinetic competition occurring in your flask. Your goal is to block the Red path and accelerate the Green path.

SuzukiCompetition Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd) Start->OxAdd Fast Peroxo Pd-Peroxo Complex Start->Peroxo Reaction with O2 TransMetal Transmetallation (Rate Limiting Step) OxAdd->TransMetal Blocked by ortho-Methyl Sterics Product Desired Cross-Coupled Product TransMetal->Product Reductive Elimination Oxygen Dissolved O2 (Contaminant) Homocouple Homocoupling Dimer (Impurity) Peroxo->Homocouple Reaction with Boronic Acid

Caption: Kinetic competition between the desired cross-coupling cycle (Green) and the oxygen-mediated homocoupling pathway (Red). The ortho-methyl group creates a bottleneck at the Transmetallation step.

High-Fidelity Protocol (SPhos Method)

Scope: Coupling 2-Methyl-5-(methylsulfonyl)phenylboronic acid with an Aryl Bromide.

  • Preparation:

    • Charge a reaction vial with the Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (

      
      , 2.0 equiv).
      
    • Note: If using SPhos Pd G3, add it now (0.02–0.05 equiv). If using separate Pd/Ligand, add them now.

    • Seal the vial with a septum cap.

  • Degassing (Critical Step):

    • Evacuate the vial and backfill with Argon (

      
      ).
      
    • In a separate vessel, sparge the solvent (Toluene/Water 10:1 or Dioxane/Water 4:1) with Argon for 20 minutes.

  • Initiation:

    • Inject the degassed solvent into the reaction vial via syringe.

    • Heat to 80–100°C. Note: Higher temperatures help overcome the steric barrier of the ortho-methyl group.

  • Monitoring:

    • Monitor by LCMS. If homocoupling is observed >5%, switch to the Slow Addition method described in Section 4.

References & Authority

  • Mechanism of Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex."[1][2] J. Am. Chem. Soc.[3]2006 , 128, 6829–6836.

  • Steric Optimization (SPhos): Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[3]2005 , 127, 4685–4696.

  • General Troubleshooting: Lennox, A. J. J., Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chem. Soc. Rev.2014 , 43, 412-443.

Sources

impact of base selection on Suzuki coupling with 2-Methyl-5-(methylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Suzuki Coupling of 2-Methyl-5-(methylsulfonyl)phenylboronic acid

Introduction: The "Double Trouble" Substrate

User Context: You are attempting to couple 2-Methyl-5-(methylsulfonyl)phenylboronic acid . This is not a standard substrate; it represents a "double trouble" scenario in cross-coupling chemistry:

  • Steric Hindrance (Ortho-Methyl): The 2-methyl group creates significant steric bulk around the boron center, retarding the transmetallation step.

  • Electronic Instability (Meta-Sulfonyl): The 5-methylsulfonyl group is a strong electron-withdrawing group (EWG). While it increases the Lewis acidity of the boron (facilitating base coordination), it significantly destabilizes the C-B bond, making the substrate highly prone to protodeboronation under basic conditions.

Core Directive: The success of this reaction hinges almost entirely on base selection . You must balance the need for base activation (to enable transmetallation) against the risk of base-promoted decomposition.

Module 1: Base Selection Logic & Mechanism

The Central Conflict: In the Suzuki-Miyaura cycle, the base plays a dual role. It activates the boronic acid to form a boronate species (


), which is the active nucleophile for transmetallation. However, this same boronate species is the intermediate that undergoes protodeboronation (hydrolysis of the C-B bond).

For your specific substrate, the electron-withdrawing sulfonyl group stabilizes the anionic charge on the aromatic ring during the protodeboronation transition state, accelerating decomposition by orders of magnitude compared to simple phenylboronic acid.

Base Performance Matrix
Base ClassExamplesActivation PowerProtodeboronation RiskRecommendation
Hydroxides NaOH, KOH, Ba(OH)₂High Critical AVOID. The high concentration of

rapidly generates the unstable boronate species, leading to decomposition before coupling can occur.
Alkoxides NaOMe, NaOtBuHigh High High Risk. Strong basicity often leads to side reactions. Only use if anhydrous conditions are strictly maintained.
Carbonates Na₂CO₃, K₂CO₃, Cs₂CO₃Moderate Moderate Standard Start. Aqueous carbonate is the industry standard, but for this substrate, it may be too slow, allowing decomposition to compete.
Phosphates K₃PO₄ (anhydrous)High Low PREFERRED. Anhydrous K₃PO₄ provides high basicity for activation but, due to low solubility in organic solvents, maintains a low concentration of active base, minimizing decomposition.
Fluorides CsF, KFVariable Lowest Excellent Alternative. Fluoride activates the boron via a

species, which is often more stable toward protodeboronation than the trihydroxy boronate.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: "My starting material is gone, but I only see the protodeboronated byproduct (3-methylsulfonyltoluene)."

Q: Why is this happening? A: You are likely using a base that is too strong or a solvent system with too much water (e.g., aqueous NaOH or KOH). The rate of protodeboronation (


) is faster than the rate of transmetallation (

). The sulfonyl group makes the C-B bond fragile in the presence of water and high pH.

Q: How do I fix it? A: Switch to anhydrous conditions .

  • Change Base: Use finely ground, anhydrous Tribasic Potassium Phosphate (K₃PO₄) .

  • Change Solvent: Use dry Toluene or 1,4-Dioxane .

  • Add Water Carefully: If the reaction stalls, add water in strictly controlled trace amounts (e.g., 1-2 equivalents relative to Boron) rather than a bulk aqueous cosolvent. This "drip-feed" activation keeps the concentration of the unstable boronate low.

Scenario B: "The reaction is extremely slow; starting material remains unreacted."

Q: Is the base too weak? A: Possibly, but the primary culprit is likely steric hindrance from the 2-methyl group. Standard catalysts (like Pd(PPh₃)₄) are often too bulky to effectively transmetallate with ortho-substituted boronic acids.

Q: How do I fix it? A: You need a more active catalyst system, not necessarily a stronger base.

  • Catalyst: Switch to a Buchwald Precatalyst (e.g., XPhos Pd G2 or SPhos Pd G2 ). These bulky, electron-rich ligands facilitate oxidative addition and create a pocket that accelerates transmetallation for hindered substrates.

  • Temperature: Increase temperature to 100-110°C .

  • Base: Stick to K₃PO₄ or Cs₂CO₃ to maintain activation without decomposing the unreacted starting material.

Module 3: Optimized Experimental Protocols

Protocol A: The "Gold Standard" (Anhydrous K₃PO₄)

Best for minimizing protodeboronation while maintaining reactivity.

  • Setup: Charge a reaction vial with a stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • 2-Methyl-5-(methylsulfonyl)phenylboronic acid (1.5 equiv) — Excess is crucial due to potential instability.

    • Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G2 (2 mol%).

    • K₃PO₄ (finely ground, anhydrous) (3.0 equiv).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Execution: Seal the vial and purge with Argon/Nitrogen. Heat to 100°C for 12-24 hours.

  • Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify.

Protocol B: The "Fluoride Activation" (CsF)

Alternative for base-sensitive substrates or if Protocol A fails.

  • Reagents:

    • Aryl Halide (1.0 equiv)[1]

    • Boronic Acid (1.5 equiv)

    • Pd(PPh₃)₄ (5 mol%) or Pd(dtbpf)Cl₂ (2 mol%).

    • CsF (3.0 equiv).

  • Solvent: 1,4-Dioxane (anhydrous).

  • Execution: Heat to 90-100°C . The fluoride forms a stable fluoroboronate intermediate that transmetallates efficiently but resists hydrolysis.

Module 4: Decision Logic Visualization

SuzukiOptimization Start Start: Coupling 2-Me-5-SO2Me-Phenylboronic Acid CheckYield Analyze Outcome Start->CheckYield LowYield_Debor Low Yield: Protodeboronation (Ar-H detected) CheckYield->LowYield_Debor Ar-H Main Product LowYield_SM Low Yield: Unreacted SM (Steric Stall) CheckYield->LowYield_SM SM Remains Success Success: High Yield CheckYield->Success Action_Anhydrous Switch to Anhydrous Conditions Base: K3PO4 or CsF Solvent: Toluene/Dioxane LowYield_Debor->Action_Anhydrous Eliminate Water Action_Catalyst Upgrade Catalyst Activity Ligand: SPhos, XPhos Temp: >100°C LowYield_SM->Action_Catalyst Overcome Sterics Action_SlowAdd Slow Addition of Boronic Acid (Keep [ArB(OH)2] low) Action_Anhydrous->Action_SlowAdd If still decomposing Action_Catalyst->Action_Anhydrous If decomposition starts

Caption: Optimization logic tree for handling the competing pathways of steric hindrance and protodeboronation.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2][3][4] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Technical Support Center: Purification Strategies for Products from 2-Methyl-5-(methylsulfonyl)phenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for purification strategies involving reactions with 2-Methyl-5-(methylsulfonyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. The advice herein is grounded in established chemical principles to help you not only solve problems but also understand the underlying causes.

Section 1: Understanding the Starting Material and Common Side Reactions

This section focuses on the properties of 2-Methyl-5-(methylsulfonyl)phenylboronic acid and how they influence reaction outcomes and purification strategies.

Q1: What are the key properties of 2-Methyl-5-(methylsulfonyl)phenylboronic acid that I should be aware of?

A1: Understanding the structure of 2-Methyl-5-(methylsulfonyl)phenylboronic acid is crucial for predicting its behavior. The molecule has three key features: a boronic acid group, a methyl group, and a powerful electron-withdrawing methylsulfonyl group.[1][2][3][4][5]

  • Polarity and Solubility: The methylsulfonyl (-SO₂Me) group is highly polar. This makes the boronic acid, and more importantly your final product, significantly more polar than analogous compounds without this group. This high polarity can lead to increased solubility in polar organic solvents (like ethyl acetate, THF, or acetone) but may also cause issues like streaking during silica gel chromatography if an inappropriate solvent system is used.[6]

  • Acidity: The electron-withdrawing nature of the sulfonyl group increases the Lewis acidity of the boronic acid.[7][8] This can influence the rate and efficiency of the transmetalation step in Suzuki-Miyaura coupling.[9][10]

  • Stability: While generally stable, arylboronic acids with strong electron-withdrawing groups can be susceptible to protodeboronation, especially under harsh acidic or prolonged basic conditions.[11]

Q2: My reaction yield is low, and I suspect protodeboronation of my starting material. How can I identify and minimize this?

A2: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond.[12] For your starting material, this would result in the formation of 1-methyl-4-(methylsulfonyl)benzene.

Identification:

  • NMR Spectroscopy: In the ¹H NMR of your crude reaction mixture, look for the appearance of a new singlet in the aromatic region corresponding to the proton that has replaced the boronic acid group.

  • LC-MS Analysis: A peak corresponding to the molecular weight of 1-methyl-4-(methylsulfonyl)benzene will be present.

Minimization Strategies:

  • Use Fresh Reagents: Boronic acids can degrade over time. Use a fresh bottle or one that has been stored properly under an inert atmosphere.[13]

  • Stable Boronic Acid Derivatives: Consider using more stable derivatives like pinacol esters or MIDA boronates, which can release the boronic acid slowly under reaction conditions.[13][14]

  • Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote this side reaction.[15] Ensure your reaction is properly degassed, as oxygen can also contribute to degradation pathways.[12][13]

Section 2: Post-Reaction Work-up and Extraction

A well-executed work-up is the first and most critical step in simplifying your purification.

Q3: What is the best way to remove unreacted boronic acid during an aqueous work-up?

A3: The acidic nature of the boronic acid group provides an effective handle for its removal.

  • After the reaction, dilute the mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer with a basic aqueous solution, such as 1M sodium hydroxide (NaOH) or a saturated sodium carbonate (Na₂CO₃) solution.[16]

  • The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[6]

  • Separate the layers and continue washing the organic phase with brine to remove residual water.

This acid-base extraction is highly effective for removing the bulk of the unreacted boronic acid before chromatography.[6]

Q4: How can I remove boronic acid homocoupling byproducts?

A4: Homocoupling of boronic acids results in a symmetrical biaryl byproduct—in this case, 2,2'-dimethyl-5,5'-bis(methylsulfonyl)-1,1'-biphenyl. This byproduct is often non-polar enough to be challenging to separate from the desired product.

Prevention is Key:

  • Degassing: The primary cause of homocoupling is the presence of oxygen, which can promote oxidative coupling of the boronic acid.[12][17] Ensure your solvent and reaction vessel are thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).

  • Catalyst Choice: Use a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species to favor the cross-coupling cycle over oxidative side reactions.[12]

Removal Strategies:

  • Chromatography: Careful optimization of the solvent system for column chromatography is often required. Due to the presence of two sulfonyl groups, the homocoupled product is quite polar, but may have a similar Rf to your desired product. A gradient elution may be necessary.

  • Crystallization: If your desired product is a solid, recrystallization can be an effective method to separate it from the more symmetrically shaped homocoupling byproduct, which may have different crystallization properties.

Section 3: Chromatographic and Non-Chromatographic Purification

This section provides troubleshooting for the most common purification techniques.

Q5: My product, which contains the methylsulfonylphenyl group, is streaking badly on my silica gel column. What can I do?

A5: Streaking, or tailing, is common for polar compounds on silica gel. The polar sulfone group can interact strongly with the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Modify the Eluent:

    • Increase Polarity: A simple hexane/ethyl acetate system may not be sufficient. Try a more polar solvent system like dichloromethane/methanol.[6]

    • Add a Modifier: Adding a small amount (0.5-1%) of a polar, acidic, or basic modifier can significantly improve peak shape. For a neutral to slightly acidic compound, adding acetic acid can help by protonating the compound and reducing its interaction with silica. For basic compounds, triethylamine is often used.

  • Use a Different Stationary Phase: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 (reverse-phase chromatography).

Q6: How can I effectively remove the residual palladium catalyst?

A6: Palladium residues are a common and critical impurity to remove, especially in pharmaceutical development.[18] Several methods are available, ranging from simple filtration to specialized scavengers.[18][19]

MethodDescriptionProsCons
Filtration through Celite Dilute the reaction mixture and pass it through a plug of Celite.[19][20]Simple, fast, good for removing precipitated Pd black.Often insufficient for removing soluble palladium species.
Activated Carbon Treatment Stir the crude product solution with activated carbon, then filter.[16][21]Cost-effective, can be very effective.Can lead to loss of the desired product due to non-specific adsorption.[21]
Scavenger Resins Stir the crude product solution with a solid-supported scavenger resin (e.g., thiol- or amine-functionalized silica).[18][21][22][23]Highly selective and effective for very low ppm levels.[24]More expensive, may require screening to find the optimal scavenger.

Protocol: Palladium Scavenging with a Thiol-Based Resin

  • Dissolve the crude product in a suitable solvent (e.g., THF, Toluene, DCM).

  • Add a thiol-functionalized silica or polystyrene scavenger resin (typically 3-5 equivalents relative to the initial palladium loading).[21][25]

  • Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 4-18 hours.[21][25]

  • Filter off the resin and wash it with the same solvent.

  • Combine the filtrates and concentrate under reduced pressure to obtain the palladium-free crude product.

Q7: What are good solvent systems for recrystallizing a biaryl product containing a methylsulfonyl group?

A7: The high polarity of the sulfone group will dominate the solubility characteristics. The goal is to find a solvent or solvent pair where the product is highly soluble when hot but poorly soluble when cold.[26][27]

Recommended Solvents to Screen:

  • Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate, toluene.[28]

  • Solvent Pairs: If the product is too soluble in one solvent and insoluble in another, a solvent-pair system is ideal.[26] Common pairs for polar compounds include:

    • Toluene/Heptane

    • Ethyl Acetate/Hexane

    • Ethanol/Water[29]

General Recrystallization Protocol:

  • Dissolve the crude solid in the minimum amount of the chosen hot solvent (or the "good" solvent of a pair).

  • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to redissolve the solid.

  • Allow the solution to cool slowly to room temperature to form well-defined crystals.

  • Further cool the flask in an ice bath to maximize recovery.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

Section 4: Visual Workflows and Diagrams

General Purification Workflow

This diagram outlines the typical sequence of steps from the end of the reaction to the purified product.

G reaction Reaction Complete workup Aqueous Work-up (e.g., EtOAc/aq. NaHCO3) reaction->workup Quench Reaction dry Dry Organic Layer (e.g., Na2SO4) workup->dry Separate Layers concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude pd_removal Palladium Removal Step (e.g., Scavenger or Carbon) crude->pd_removal If Pd is present chromatography Column Chromatography crude->chromatography Direct Purification pd_removal->chromatography crystallization Crystallization chromatography->crystallization If solid & needs further purity pure_product Pure Product & Analysis chromatography->pure_product If pure oil/solid crystallization->pure_product

Caption: General purification workflow for Suzuki coupling products.

Troubleshooting Chromatography Issues

This flowchart provides a logical path for addressing common problems during column chromatography.

G start Chromatography Problem streaking Product Streaking? start->streaking separation Poor Separation? streaking->separation No sol_mod Add Modifier to Eluent (e.g., 0.5% AcOH or MeOH) streaking->sol_mod Yes grad Try Gradient Elution separation->grad Yes end Problem Solved separation->end No, other issue change_stat Change Stationary Phase (Alumina or Reverse Phase) sol_mod->change_stat Still Streaking sol_mod->end Improved change_stat->end sol_sys Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) grad->sol_sys Still Poor grad->end Improved dry_load Dry Load Sample onto Silica sol_sys->dry_load Still Poor sol_sys->end Improved dry_load->end

Caption: Troubleshooting logic for common purification challenges.

References

  • SpinChem. Palladium catalyst recovery using scavenger resin. [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • Biotage. Metal scavengers for organic purification. [Link]

  • Google Patents. (2005). Method of removing palladium - US20050256327A1.
  • Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • RSC Publishing. (2017, July 11). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]

  • Norlab. Biotage® MP-TMT - Palladium Scavenger. [Link]

  • ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]

  • MDPI. (2022, November 3). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]

  • PNAS. (2021, March 2). Boronic acid with high oxidative stability and utility in biological contexts. [Link]

  • PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PMC. Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • ACS Publications. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]

  • ACS Publications. (2012, April 19). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • AMERICAN ELEMENTS. 2-Methyl-5-(methylsulfonyl)phenylboronic Acid. [Link]

  • Crystallization. [Link]

  • AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. [Link]

  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. [Link]

  • ACS Publications. (2017, January 24). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids | ACS Omega. [Link]

  • Recrystallization. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]

  • Sopachem. Metal Scavenger Guide. [Link]

  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Rose-Hulman. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Real-Time Analytical Methods for Monitoring Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] Optimizing these reactions—to maximize yield, minimize impurities, and ensure process safety—requires a deep understanding of their temporal behavior.[1] This guide provides an in-depth comparison of contemporary analytical methods for monitoring Suzuki coupling reactions in real-time, moving beyond simple endpoint analysis to embrace a Process Analytical Technology (PAT) approach for comprehensive process understanding and control.[2][3]

The core of any PAT-based strategy is the ability to acquire reliable, time-course information directly from a reacting system.[4] This guide will dissect and compare the leading techniques, grounding the discussion in the causality of experimental choices and providing actionable protocols for implementation in your laboratory.

The Challenge: Unveiling the Dynamics of a Complex Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6] However, the reaction medium is often a heterogeneous mixture of organic and aqueous phases, solids (base, catalyst), and multiple soluble species.[7][8] This complexity presents a significant challenge for real-time monitoring. An ideal analytical method must be robust, selective, and sensitive enough to track the disappearance of reactants and the appearance of products and key intermediates amidst this challenging matrix.

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_monitoring Real-Time Monitoring Targets A Pd(0)Ln B R¹-Pd(II)Ln-X A->B Oxidative Addition (R¹-X) C R¹-Pd(II)Ln-R² B->C Transmetalation (R²-B(OR)₂) C->A Reductive Elimination (R¹-R²) Product R¹-R² (Biaryl Product) C->Product Reactant1 R¹-X (Aryl Halide) Reactant1->B Reactant2 R²-B(OR)₂ (Boronic Acid/Ester) Reactant2->C

Caption: Simplified Suzuki-Miyaura catalytic cycle and key species for real-time monitoring.

Comparative Analysis of Real-Time Monitoring Techniques

The choice of an analytical technique is a critical decision dictated by the specific reaction conditions, the information required (quantitative kinetics vs. structural elucidation), and available instrumentation. We will compare the most prevalent methods: chromatographic, spectroscopic, and mass spectrometric techniques.

Technique Mode Speed Selectivity Sensitivity Information Key Advantage Primary Limitation
HPLC / UPLC OnlineMinutesExcellentHigh (µg/mL)QuantitativeGold standard for accurate quantification of multiple components.[7]Requires automated sampling/dilution; potential for column clogging with heterogeneous mixtures.[7][8]
Gas Chromatography (GC) Offline/OnlineMinutesExcellentHigh (ng/mL)QuantitativeExcellent for volatile compounds and provides high-resolution separation.[9][10]Requires derivatization for non-volatile analytes; sample must be vaporized.[11]
NMR Spectroscopy In-situ/FlowSeconds to MinsExcellentModerate (mg/mL)Quantitative & StructuralProvides rich structural information on all NMR-active species simultaneously without standards.[12][13]Lower sensitivity compared to MS/HPLC; high capital cost; requires flow cell for in-situ use.[14]
Raman Spectroscopy In-situSecondsGoodModerateStructuralNon-invasive probe-based method, excellent for heterogeneous and aqueous media; insensitive to water.[15][16][17]Signal can be weak (fluorescence interference); quantification can be complex.[15]
FTIR Spectroscopy In-situSecondsGoodModerateStructuralWidely available probe-based technology, good for tracking functional group changes.[18][19]Strong interference from polar solvents (especially water); overlapping peaks can complicate analysis.[18]
Mass Spectrometry (MS) Online< 1 MinuteExcellentVery High (pg/mL)Quantitative & StructuralExtremely fast and sensitive, ideal for detecting low-level intermediates and byproducts.[20][21]Ion suppression effects can complicate quantification; requires direct interface (e.g., flow injection).[22]

Table 1: Comparative overview of analytical techniques for monitoring Suzuki coupling reactions.

Deep Dive into Key Methodologies

High-Performance Liquid Chromatography (HPLC/UPLC): The Quantitative Workhorse

Online HPLC, often coupled with mass spectrometry (HPLC-MS), provides highly accurate and reproducible kinetic profiles by physically separating all components before detection.[7] This makes it exceptionally robust for complex, multiphase reactions where spectroscopic methods might suffer from overlapping signals or matrix effects.

Causality Behind the Workflow: The primary challenge is extracting a representative sample from a potentially heterogeneous reaction mixture and preparing it for analysis without perturbing the reaction. Automated sampling systems are crucial as they can reproducibly aliquot, quench, dilute, and inject the sample into the HPLC.[7][8] This automated workflow minimizes human error and enables the acquisition of high-density, reliable temporal data.

Caption: Workflow for online HPLC-based reaction monitoring.

Experimental Protocol: Online HPLC Monitoring

  • System Setup:

    • Connect an automated sampling system (e.g., EasySampler, Vapourtec) to the reaction vessel.[8][23]

    • Configure the system to withdraw a defined volume (e.g., 50 µL) at pre-set time intervals.

    • The withdrawn sample is immediately quenched in a vial containing a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to stop the reaction.

    • The quenched sample is then diluted to fall within the linear range of the detector.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 5 µm).[20]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV detector set to a wavelength where reactants and products absorb, or a mass spectrometer for enhanced selectivity.

  • Execution & Data Analysis:

    • Initiate the Suzuki coupling reaction and start the automated sampling sequence.

    • Generate calibration curves for all reactants and products using standards of known concentration.

    • Integrate the peak areas for each component at every time point.

    • Use the calibration curves to convert peak areas into concentrations, allowing for the generation of detailed kinetic profiles.

Raman Spectroscopy: The Non-Invasive In-Situ Probe

In-situ Raman spectroscopy is a powerful technique that uses a fiber-optic probe immersed directly into the reaction vessel.[15] It relies on the inelastic scattering of laser light by molecular vibrations, providing a chemical fingerprint of the components.

Causality Behind the Workflow: Raman's key advantage is its non-invasive nature.[16] Because glass vessels produce a very low Raman background signal and water is a very weak Raman scatterer, this technique is exceptionally well-suited for monitoring reactions in standard glassware and in aqueous or biphasic media.[15][24] The analysis focuses on identifying unique Raman bands for the reactants and products. For instance, biaryl products often exhibit a characteristic peak around 1600 cm⁻¹ that is absent in the starting materials.[15] Monitoring the intensity of this peak over time provides a direct measure of reaction progress.

Experimental Protocol: In-situ Raman Monitoring

  • System Setup:

    • Insert a Raman probe into the reaction vessel through a port in the reactor lid, ensuring the probe tip is fully submerged in the reaction mixture.

    • Connect the probe to a Raman spectrometer with an appropriate laser excitation source (e.g., 785 nm to minimize fluorescence).[15]

  • Reference Spectra Acquisition:

    • Before starting the reaction, acquire individual Raman spectra of the starting aryl halide, boronic acid, solvent, and an authentic sample of the biaryl product.

    • Identify characteristic, non-overlapping peaks for each key component. For example, a C-Br stretch for the reactant or a biaryl ring mode for the product.[24]

  • Execution & Data Analysis:

    • Assemble the reaction under an inert atmosphere and begin heating and stirring.

    • Initiate continuous spectral acquisition (e.g., one spectrum every 30 seconds).

    • Plot the intensity (or area) of the characteristic reactant and product peaks as a function of time.

    • While direct quantification can be complex, tracking the disappearance of a reactant signal and the appearance of a product signal clearly indicates the reaction's progression and endpoint.[15][16] In many cases, a reaction is considered complete when the product peak intensity plateaus.[17]

NMR Spectroscopy: The Structural and Quantitative Powerhouse

Benchtop NMR spectroscopy has emerged as a practical tool for real-time reaction monitoring directly in the fume hood.[12] Its inherently quantitative nature (signal integral is directly proportional to molar concentration) and superior structural elucidation capabilities make it invaluable for mechanistic studies.[12][13]

Causality Behind the Workflow: By circulating the reaction mixture through a flow cell within the NMR spectrometer, one can acquire spectra at regular intervals without sample workup or the need for deuterated solvents.[12][13] For Suzuki reactions involving fluorinated substrates, ¹⁹F NMR is particularly powerful, offering a wide chemical shift range and the absence of background signals, making it easy to track the conversion of a fluorinated starting material to its product.[12]

Experimental Protocol: Real-Time Flow NMR Monitoring

  • System Setup:

    • Use a peristaltic or HPLC pump to circulate the reaction mixture from the heated reaction vessel through a flow cell placed inside the NMR spectrometer's bore and back to the vessel.

    • Ensure the tubing is chemically resistant to the reaction solvents and reagents.

  • NMR Acquisition:

    • Set up an automated acquisition sequence to collect spectra (e.g., ¹H or ¹⁹F NMR) at regular time intervals.

    • The NMReady-60PRO, for example, can lock onto a proton signal, avoiding the need for deuterated solvents.[12]

  • Execution & Data Analysis:

    • Start the reaction and the circulation pump.

    • Begin the automated spectral acquisition.

    • For each time point, integrate the signals corresponding to unique resonances of the reactant and product.

    • The conversion can be calculated directly from the ratio of the integrals. For example, % Conversion = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100.[12]

Making the Right Choice: A Decision-Making Framework

Selecting the optimal analytical method requires balancing the need for specific information against practical constraints like cost and instrument availability.

Caption: Decision tree for selecting an analytical method for Suzuki reaction monitoring.

Conclusion

The transition from traditional offline analysis to real-time, in-situ monitoring represents a paradigm shift in chemical process development. For the Suzuki-Miyaura coupling, techniques like online HPLC-MS provide unparalleled quantitative accuracy, while spectroscopic methods such as Raman and NMR offer non-invasive, structurally rich data streams.[7][12][17][20] By understanding the fundamental principles and practical workflows of each method, researchers can select the most appropriate tool to unravel reaction kinetics, identify key intermediates, and ultimately design more robust, efficient, and safer chemical processes. The adoption of these PAT tools is not merely an analytical exercise; it is a foundational element of modern, data-driven chemical synthesis.[2][25]

References

  • Leadbeater, N. E., & Smith, R. J. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. Organic Letters, 8(20), 4589–4591. [Link][15][16]

  • Advion, Inc. REAL-TIME MONITORING OF A SUZUKI REACTION USING COMPACT MASS SPECTROMETRY VIA LC/MS AND FLOW INJECTION ANALYSIS (FIA). [Link][20][21]

  • Advion, Inc. SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. [Link]

  • Malig, T. C. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. [Link][1]

  • Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link][12][13]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link][23]

  • PubMed. (2006). Real-time monitoring of microwave-promoted Suzuki coupling reactions using in situ Raman spectroscopy. Organic Letters. [Link][16]

  • Ross, S., & Hein, J. E. (2018). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering. [Link][7]

  • Advion Interchim Scientific. Real-time monitoring of Suzuki reaction using compact mass spectrometry via LC/MS and flow injection analysis (FIA)/MS. [Link][21]

  • Yunker, L. P. E., et al. (2018). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. ResearchGate. [Link][22]

  • Stolar, T., et al. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. [Link][17]

  • Wang, Y., et al. (2019). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. ResearchGate. [Link]

  • Li, Y., et al. (2020). In situ investigation of hot-electron-induced Suzuki−Miyaura reaction by surface-enhanced Raman spectroscopy. AIP Publishing. [Link]

  • Yao, Y., et al. (2021). Catalytic performance and kinetic analysis for Suzuki coupling reactions. ResearchGate. [Link][9]

  • Sinev, I. S., et al. (2022). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]

  • ACS Omega. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link][10]

  • Semantic Scholar. On-line reaction monitoring and mechanistic studies by mass spectrometry. [Link]

  • Kukor, A. J., et al. (2019). Using an Automated Monitoring Platform for Investigations of Biphasic Reactions. ACS Catalysis. [Link][8]

  • Foley, D. (2006). Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. [Link][13]

  • American Pharmaceutical Review. (2010). Application of Online Reaction Monitoring by Raman and Infrared Spectroscopy in Early Drug Development. [Link][24]

  • MDPI. (2023). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation. [Link][18]

  • ResearchGate. (2017). How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC? [Link][11]

  • ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link][26]

  • ACS Publications. (2025). In Situ SERS Monitoring and Heterogeneous Catalysis Verification of Pd-Catalyzed Suzuki–Miyaura Reaction. [Link]

  • PMC. (2024). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications. [Link][19]

  • Singh, K., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry. [Link][14]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link][5]

  • ResearchGate. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • Bruker. Process Analytical Technology (PAT). [Link][2]

  • American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. [Link][3]

  • RSC Publishing. (2018). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. [Link][4]

  • Stepscience. Process Analytical Technology - PAT. [Link][25]

  • MDPI. (2018). About Solid Phase vs. Liquid Phase in Suzuki-Miyaura Reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link][6]

  • RSC Publishing. (2020). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. [Link]

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A Senior Application Scientist's Guide to HPLC Analysis of Reactions with 2-Methyl-5-(methylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of reactions involving boronic acids is paramount. This is particularly true for versatile reagents like 2-Methyl-5-(methylsulfonyl)phenylboronic acid, a key building block in the synthesis of numerous pharmaceutical compounds. High-Performance Liquid Chromatography (HPLC) stands as the workhorse analytical technique for this purpose, offering the resolution and sensitivity required to track the consumption of starting materials and the formation of products and byproducts.

This guide provides an in-depth comparison of HPLC methodologies for the analysis of reactions involving 2-Methyl-5-(methylsulfonyl)phenylboronic acid. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, empowering you to develop robust and reliable analytical methods tailored to your specific reaction monitoring needs.

The Analytical Challenge: The Dual Nature of Boronic Acids

The primary challenge in the HPLC analysis of reactions involving boronic acids and their esters (such as pinacol esters) is their susceptibility to hydrolysis.[1][2][3] This on-column conversion of the ester to the more polar boronic acid can lead to inaccurate quantification, peak tailing, and split peaks, ultimately compromising the integrity of your analytical data. The choice of HPLC column, mobile phase, and sample preparation conditions are all critical factors in mitigating this issue.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method hinges on the specific goals of the analysis. Are you aiming for a rapid in-process check, a high-resolution separation of all reaction components, or the sensitive detection of trace impurities? Here, we compare several approaches, highlighting their strengths and weaknesses.

Method 1: Reversed-Phase HPLC with Acidic Mobile Phase

This is a common starting point for the analysis of many organic reactions. The acidic modifier (typically formic acid or trifluoroacetic acid) helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing for basic compounds.

Rationale:

  • Protonation of Analytes: In an acidic mobile phase, both the boronic acid and any amine-containing reactants or products will be protonated, influencing their retention behavior.

  • Good Starting Point: This method is often a good initial approach due to its wide applicability and the general stability of many organic molecules under acidic conditions.

Considerations:

  • Hydrolysis Risk: The presence of an acid in the mobile phase can exacerbate the on-column hydrolysis of boronic esters.[1][3] This can be a significant drawback if you are trying to accurately quantify the ester.

  • Peak Shape: While generally good, peak shape for the boronic acid itself can sometimes be challenging due to its polar nature.

Method 2: Reversed-Phase HPLC with High pH Mobile Phase

Utilizing a basic mobile phase (e.g., ammonium hydroxide or triethylamine) can be an effective strategy to stabilize boronic esters and improve the chromatography of the boronic acid.[2][4]

Rationale:

  • Ester Stabilization: At a pH above the pKa of the corresponding boronic acid, the boronate ester may be more stable towards hydrolysis.[4]

  • Improved Peak Shape: For the boronic acid, a high pH mobile phase can deprotonate the acidic hydroxyl groups, leading to a more consistent charge state and often improved peak symmetry.

Considerations:

  • Column Stability: Not all HPLC columns are stable at high pH. It is crucial to use a column specifically designed for these conditions (e.g., hybrid silica or polymer-based columns).

  • Analyte Stability: While the boronic ester may be stabilized, other components of the reaction mixture may be susceptible to degradation at high pH.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative separation mode that is well-suited for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.

Rationale:

  • Enhanced Retention of Polar Analytes: HILIC columns use a polar stationary phase and a mobile phase with a high percentage of organic solvent. This allows for the retention of highly polar compounds like boronic acids.

  • Orthogonal Selectivity: HILIC provides a different selectivity compared to reversed-phase, which can be advantageous for resolving complex mixtures.

Considerations:

  • Method Development: HILIC method development can be more complex than for reversed-phase, with factors like water content in the mobile phase and salt concentration playing a critical role.

  • Sample Diluent: The sample should be dissolved in a solvent that is compatible with the HILIC mobile phase, typically a high percentage of organic solvent.

Method 4: Post-Column Derivatization for Enhanced Detection

For applications requiring high sensitivity and selectivity, post-column derivatization can be a powerful tool. This involves reacting the analyte of interest with a reagent after it elutes from the HPLC column to form a product that is more easily detected.

Rationale:

  • Increased Sensitivity and Selectivity: A common derivatizing agent for boronic acids is alizarin, which forms a fluorescent complex with the boronic acid moiety.[5][6][7] This allows for highly sensitive and selective detection using a fluorescence detector.

  • Confirmation of Identity: The specificity of the derivatization reaction can provide an additional layer of confirmation for the presence of boronic acids in the sample.

Considerations:

  • Instrumentation: This approach requires an additional pump to deliver the derivatizing reagent and a reaction coil to allow for the reaction to occur before the detector.

  • Optimization: The derivatization reaction conditions (reagent concentration, reaction time, and temperature) need to be carefully optimized for reproducible results.

Data Presentation: A Comparative Overview

HPLC Method Primary Application Advantages Disadvantages Recommended Column Type
Reversed-Phase (Acidic) General reaction monitoringSimple, widely applicablePotential for boronic ester hydrolysisC18, C8 (e.g., Waters XSelect HSS T3)[8]
Reversed-Phase (High pH) Analysis of boronic estersStabilizes esters, improves boronic acid peak shapeRequires pH-stable column, potential for analyte degradationHybrid Silica C18 (e.g., Waters XTerra MS C18)[3]
HILIC Analysis of highly polar compoundsGood retention of boronic acids, orthogonal selectivityMore complex method developmentAmide, Diol
Post-Column Derivatization Trace analysis, high selectivityHigh sensitivity and selectivity for boronic acidsRequires additional instrumentation and optimizationAny column compatible with the separation

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Reaction Monitoring

This protocol provides a robust starting point for monitoring the progress of a Suzuki-Miyaura coupling reaction involving 2-Methyl-5-(methylsulfonyl)phenylboronic acid.

Instrumentation:

  • HPLC system with a UV detector

  • Column: Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm[8]

Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: 0.1% Formic Acid in Acetonitrile

Gradient Program:

Time (min)%B
010
2090
2590
25.110
3010

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 254 nm Injection Volume: 10 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Rationale for Choices:

  • Column: The XSelect HSS T3 column provides a good balance of retention for both polar and non-polar analytes and is compatible with 100% aqueous mobile phases, which can be beneficial for retaining early-eluting polar compounds.[8]

  • Mobile Phase: The acidic mobile phase with a simple gradient allows for the elution of a wide range of compounds with varying polarities.

  • Detection: 254 nm is a common wavelength for detecting aromatic compounds. A photodiode array (PDA) detector can be used to screen for the optimal wavelength for all components.

Protocol 2: High pH Reversed-Phase HPLC Method for Boronic Ester Stability

This protocol is designed to minimize the on-column hydrolysis of boronic esters.

Instrumentation:

  • HPLC system with a UV detector

  • Column: Waters XTerra MS C18, 4.6 x 100 mm, 3.5 µm[1][3]

Mobile Phase:

  • A: 10 mM Ammonium Hydroxide in Water, pH 10

  • B: Acetonitrile

Gradient Program:

Time (min)%B
020
1580
2080
20.120
2520

Flow Rate: 1.0 mL/min Column Temperature: 35 °C Detection: UV at 254 nm Injection Volume: 5 µL

Sample Preparation:

  • Withdraw a small aliquot from the reaction mixture.

  • Dilute the aliquot in aprotic solvent such as acetonitrile or THF to prevent hydrolysis prior to injection.[1][3]

  • Filter the sample through a 0.45 µm syringe filter.

Rationale for Choices:

  • Column: The XTerra MS C18 column is a hybrid silica column that is stable at high pH.[1][3]

  • Mobile Phase: The high pH mobile phase helps to prevent the hydrolysis of the boronic ester on the column.

  • Sample Diluent: Using an aprotic diluent is crucial to maintain the integrity of the boronic ester in the sample vial.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Quench Quench & Dilute Aliquot->Quench Filter Filter (0.45 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Column HPLC Column Inject->Column Detect UV/PDA Detector Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Components Integrate->Quantify

Caption: A generalized workflow for the HPLC analysis of a chemical reaction.

Logical Relationships in Method Selection

Method_Selection Goal Analytical Goal ReactionMonitoring General Reaction Monitoring Goal->ReactionMonitoring EsterPurity Boronic Ester Purity Goal->EsterPurity TraceAnalysis Trace Impurity Analysis Goal->TraceAnalysis PolarAnalytes Highly Polar Analytes Goal->PolarAnalytes RP_Acidic Reversed-Phase (Acidic) ReactionMonitoring->RP_Acidic Good Starting Point RP_High_pH Reversed-Phase (High pH) EsterPurity->RP_High_pH Minimizes Hydrolysis PostColumn Post-Column Derivatization TraceAnalysis->PostColumn High Sensitivity HILIC HILIC PolarAnalytes->HILIC Enhanced Retention Method Recommended Method

Caption: Decision tree for selecting an appropriate HPLC method based on the analytical objective.

Conclusion

The successful HPLC analysis of reactions involving 2-Methyl-5-(methylsulfonyl)phenylboronic acid requires a thoughtful approach to method development. By understanding the inherent challenges associated with boronic acid analysis and by selecting the appropriate combination of column chemistry, mobile phase, and detection techniques, researchers can obtain accurate and reliable data to guide their synthetic efforts. The methods and protocols outlined in this guide provide a solid foundation for developing robust analytical procedures for a wide range of applications in pharmaceutical and chemical research.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Waters Corporation. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • Duval, F. L., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. [Link]

  • Duval, F. L., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]

  • Kumar, A., et al. (2012). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies, 35(13), 1985-1994. [Link]

  • Regan, D. H., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 207-213. [Link]

  • Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Retrieved from [Link]

  • Colgan, S. T., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1089-1105. [Link]

  • Duval, F. L., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Retrieved from [Link]

Sources

NMR spectroscopy for product characterization from 2-Methyl-5-(methylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Solvent and Nuclei Analysis Guide

Executive Summary

Characterizing aryl boronic acids like 2-Methyl-5-(methylsulfonyl)phenylboronic acid presents a unique analytical challenge.[1] Unlike standard organic intermediates, these molecules exist in a dynamic equilibrium between the monomeric acid and the trimeric cyclic anhydride (boroxine).

This guide compares the two primary NMR solvent systems—DMSO-d₆ and CDCl₃ —and evaluates the utility of ¹¹B NMR as a complementary purity check.

Key Finding: DMSO-d₆ is the superior solvent for structural confirmation due to its ability to stabilize the monomeric species via hydrogen bonding. CDCl₃ should be avoided for routine characterization as it promotes dehydration, leading to broad, uninterpretable signals.

Technical Comparison: Solvent System Performance

The choice of solvent is not merely about solubility; it dictates the chemical species present in the NMR tube.

Comparative Matrix: DMSO-d₆ vs. CDCl₃ vs. CD₃OD[1][2]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Not Recommended) CD₃OD (Use with Caution)
Species Present Monomeric Boronic Acid [-B(OH)₂]Mixture of Acid & Boroxine AnhydrideRapid exchange / Methyl Ester formation
Spectral Clarity Sharp. H-bonding locks the conformation.[1]Broad/Complex. Chemical exchange broadening.Sharp but Misleading. Loss of -OH signals.
-OH Signal Visible (δ 8.0–9.5 ppm).[1] Distinctive singlets.Invisible or extremely broad.Invisible (exchanged with D).
Quantification Reliable integration of -OH protons.Unreliable due to peak overlap.Reliable for C-H backbone only.
Stability High (weeks).[1]Low (dehydrates within minutes).[1]Low (solvolysis risk).[1]
The Mechanism of Failure in Chloroform

In non-polar solvents like Chloroform, the boronic acid undergoes dehydrative cyclization. This is not a simple impurity; it is a dynamic equilibrium driven by entropy and water removal.

BoroxineEquilibrium cluster_0 Solvent: DMSO-d6 cluster_1 Solvent: CDCl3 Acid Monomeric Acid (Sharp Signals) Boroxine Boroxine Trimer (Broad/Split Signals) Acid->Boroxine - 3 H₂O (Dehydration) Boroxine->Acid + 3 H₂O (Hydrolysis)

Figure 1: The dynamic equilibrium between boronic acid and boroxine.[1] DMSO stabilizes the green state (Acid), while CDCl₃ pushes the equilibrium toward the red state (Boroxine).

Predicted Spectral Data

Based on the specific functional groups (Sulfone, Methyl, Boronic Acid) and analogous structures, the following chemical shifts are expected in DMSO-d₆ .

¹H NMR (400 MHz, DMSO-d₆)
AssignmentShift (δ ppm)MultiplicityIntegrationNotes
B(OH)₂ 8.20 – 8.50 Singlet (Broad)2HDisappears on D₂O shake.[1]
Ar-H (C6) 8.10 – 8.20Doublet (J~2Hz)1HOrtho to Sulfone & Boron.[1] Deshielded.
Ar-H (C4) 7.80 – 7.90dd1HPara to Boron.[1]
Ar-H (C3) 7.40 – 7.50Doublet1HOrtho to Methyl.[1]
-SO₂CH₃ 3.15 – 3.25 Singlet3HCharacteristic Sulfone methyl.[1]
Ar-CH₃ 2.50 – 2.60 Singlet3HOften overlaps with DMSO solvent residual signal (2.50).[1]

Critical Analysis:

  • The Methyl Overlap Risk: The aryl-methyl group at position 2 is expected near 2.5–2.6 ppm. In DMSO-d₆, the residual solvent pentet is at 2.50 ppm. Action: You must process the spectrum with high resolution or use a water-suppression pulse sequence if the overlap is severe, though the shift usually resolves just downfield of the solvent.

  • The Sulfone Marker: The singlet at ~3.2 ppm is the most reliable handle for quantification (qNMR) as it is isolated from the aromatic region and solvent peaks.

¹¹B NMR (128 MHz, DMSO-d₆)
  • Monomeric Acid: δ 29.0 – 31.0 ppm (Broad singlet).[1]

  • Boroxine: δ 32.0 – 34.0 ppm (Often overlaps).[1]

  • Tetrahedral Adduct (Impurity): δ 0 – 5 ppm (Sharp).[1]

Experimental Protocols

Protocol A: High-Fidelity ¹H NMR Characterization

Objective: To obtain a clean spectrum free of boroxine broadening.[1]

  • Sample Prep: Weigh 10–15 mg of 2-Methyl-5-(methylsulfonyl)phenylboronic acid.

  • Solvent Addition: Add 0.6 mL DMSO-d₆ .

    • Tip: Use an ampoule of DMSO-d₆ (single use) to ensure the solvent is "dry."[1] Water content >0.1% accelerates proton exchange, broadening the -OH peak.

  • Dissolution: Vortex until fully dissolved. Do not heat above 40°C (promotes anhydride formation).[1]

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): ≥ 10 seconds (Essential for accurate integration of the -OH protons).[1]

    • Scans: 16–32.

  • Validation Step (D₂O Shake):

    • After the first scan, add 1 drop of D₂O to the tube.

    • Shake and re-run.

    • Result: The peak at ~8.3 ppm should vanish. If aromatic peaks shift significantly, it indicates pH sensitivity.

Protocol B: ¹¹B NMR for Purity Assessment

Objective: To detect tetrahedral boronate impurities or severe dehydration.

  • Hardware Check: Ensure your probe can tune to ¹¹B (usually the X-channel on a broadband probe).

  • Background Suppression:

    • Problem: Borosilicate glass NMR tubes contain Boron (~30 ppm broad hump).[1]

    • Solution: Run a "blank" spectrum of just DMSO-d₆.[1] Subtract this FID from your sample spectrum. Alternatively, use Quartz NMR tubes if available.

  • Acquisition:

    • Frequency: ~128 MHz (on a 400 MHz magnet).[1][2]

    • Spectral Width: 200 ppm (from +100 to -100).[1]

    • Line Broadening (LB): Apply 5–10 Hz exponential multiplication (Boron signals are naturally broad due to rapid quadrupolar relaxation).[1]

Decision Workflow for Researchers

Use this logic flow to determine the correct analytical path for your sample.

Workflow Start Sample: 2-Methyl-5-(methylsulfonyl)phenylboronic acid Goal What is the analytical goal? Start->Goal Structure Run 1H NMR in DMSO-d6 Goal->Structure Structural ID Purity Is qNMR required? Goal->Purity Purity/Quantification Warning If overlapped -> Use 600MHz or Water Suppression Structure->Warning Check Ar-Me (2.5ppm) vs Solvent Peak Yes 1. Use DMSO-d6 2. Internal Std: Dimethyl Sulfone 3. d1 > 30s Purity->Yes Yes No Run 11B NMR (Check for tetrahedral species @ 0ppm) Purity->No No

Figure 2: Analytical Decision Tree. Note the specific warning regarding the overlap of the Aryl-Methyl group with the DMSO solvent residual peak.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (The definitive text on Boronic Acid stability and characterization).

  • Storey, R. (2011). "Boronic Acid-Boroxine Equilibrium in NMR." Chemical Reviews.

  • Nieto, S., et al. (2005). "1H and 11B NMR characterization of arylboronic acids." Journal of Organic Chemistry. (Establishes the 30-33 ppm range for trivalent boron).
  • BenchChem. (2025).[1][3] "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide."

  • SDBS. (2024).[1] "Spectral Database for Organic Compounds." AIST Japan. (Source for fragment chemical shift prediction).

Sources

A Senior Application Scientist’s Guide to the Purity Validation of Compounds from 2-Methyl-5-(methylsulfonyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Suzuki Coupling Building Blocks

In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents.[1][2][3] 2-Methyl-5-(methylsulfonyl)phenylboronic acid is a key building block in this domain, valued for its specific substitution pattern that allows for the creation of complex molecular architectures. As with any active pharmaceutical ingredient (API) or intermediate, the purity of the final compound is not merely a quality metric; it is a fundamental determinant of its safety, efficacy, and reproducibility in biological systems.[4][5]

Impurities, even at trace levels, can have unintended pharmacological effects, introduce toxicity, or interfere with downstream synthetic steps, making their identification and quantification a non-negotiable aspect of the development process.[4] This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of compounds synthesized using 2-Methyl-5-(methylsulfonyl)phenylboronic acid. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring a self-validating and robust approach to purity assessment.

Anticipating the Impurity Profile: A Prerequisite for Robust Analysis

A successful purity validation strategy begins with a chemical understanding of the potential impurities that can arise. For compounds derived from 2-Methyl-5-(methylsulfonyl)phenylboronic acid, the impurity profile can be complex.

  • Process-Related Impurities: These include unreacted starting materials, residual catalysts (e.g., palladium), and reagents.

  • Intrinsic Impurities: Boronic acids are prone to specific side reactions.

    • Protodeboronation: The replacement of the boronic acid functional group with a hydrogen atom is a common degradation pathway, particularly under acidic or basic conditions.[6][7]

    • Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. These are often in equilibrium with the monomeric acid form and can complicate analytical readouts.[8][9]

    • Oxidative Degradation: The carbon-boron bond can be susceptible to oxidation, leading to the formation of phenolic impurities.[10]

A multi-faceted analytical approach is therefore essential to detect and quantify this diverse range of potential contaminants.

Orthogonal Analytical Strategies for Purity Determination

No single analytical technique can provide a complete picture of a compound's purity. A robust validation package relies on orthogonal methods—techniques that measure the same attribute via different physicochemical principles. This approach minimizes the risk of impurities going undetected.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5]

  • Principle of Operation: HPLC separates compounds in a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For arylboronic acids, reversed-phase HPLC (RP-HPLC) with a nonpolar C18 stationary phase is most common.

  • Causality in Method Design: The choice of mobile phase is critical. An acidified mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) is typically used to suppress the ionization of the boronic acid group (pKa ~8-10), ensuring a consistent retention time and sharp, symmetrical peak shape. Detection is commonly performed using a UV-Diode Array Detector (DAD), which provides both quantitative data and spectral information to assess peak purity.

  • Strengths:

    • Excellent for quantifying known and unknown impurities as a percentage of the main peak area (% area).

    • High precision and accuracy when using a qualified reference standard.

    • Can be developed into a stability-indicating method to track degradation over time.[11]

  • Limitations:

    • Requires that impurities have a UV chromophore to be detected.

    • On-column degradation can be a concern for sensitive molecules like boronic esters.[12]

    • Does not inherently provide structural information about unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Standard for Impurity Identification

LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry, making it the definitive tool for identifying unknown impurities.

  • Principle of Operation: After separation by LC, the eluent is ionized (e.g., by Electrospray Ionization - ESI), and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

  • Causality in Method Design: ESI is a soft ionization technique that typically keeps the parent molecule intact, providing a clear molecular weight. For boronic acids, negative ion mode ESI can be particularly effective.[13] Using a high-resolution mass spectrometer (HRMS), such as a TOF or Orbitrap, provides highly accurate mass measurements, allowing for the confident assignment of elemental formulas to unknown peaks. This is critical for assessing potentially genotoxic impurities, which have stringent control limits.[14][15]

  • Strengths:

    • Unparalleled sensitivity and specificity for impurity identification.

    • Can detect impurities that co-elute with the main peak in an HPLC-UV chromatogram.

    • Essential for tracking process-related impurities and degradation products.

  • Limitations:

    • Quantitative accuracy can be lower than HPLC-UV unless impurity-specific reference standards are used.

    • Susceptible to matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure & Absolute Purity

NMR provides unambiguous structural information and can be used as a primary method for determining absolute purity without the need for a specific reference standard.

  • Principle of Operation: NMR measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The resulting spectrum provides detailed information about the chemical environment of each nucleus.

  • ¹H NMR for Structure and Impurity Profiling: The proton NMR spectrum serves as a unique fingerprint of the molecule, confirming its identity. Signals from proton-bearing impurities can also be detected and, if structurally distinct, quantified.

  • ¹¹B NMR for Boron Speciation: As a quadrupolar nucleus, ¹¹B is NMR active and provides direct insight into the state of the boron atom.[6] It can readily distinguish between the sp² hybridized boronic acid and the sp³ hybridized boronate species that form in the presence of diols or upon basification.[16][17] This is invaluable for identifying boroxine impurities or other boron-containing species.

  • Quantitative NMR (qNMR): By integrating the signal of the analyte against a certified internal standard of known purity and concentration, ¹H qNMR can determine the absolute purity (e.g., as a weight/weight percentage) of the sample.[4] This is considered a primary ratio method and is ideal for certifying reference materials.[8]

  • Strengths:

    • Provides definitive structural confirmation.

    • qNMR offers absolute quantification without a compound-specific standard.

    • ¹¹B NMR is highly specific for boron-containing impurities.[18]

  • Limitations:

    • Relatively low sensitivity compared to chromatographic methods.

    • Signal overlap in ¹H NMR can complicate analysis in complex mixtures.

    • ¹¹B NMR requires specialized quartz NMR tubes to avoid background signals from standard borosilicate glass tubes.[16][17]

Elemental Analysis: Foundational Stoichiometric Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample.

  • Principle of Operation: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantitatively measured.[19]

  • Application: The experimental percentages are compared to the theoretical values calculated from the compound's empirical formula. A significant deviation indicates the presence of impurities (e.g., residual solvents, inorganic salts) or an incorrect structural assignment.[20]

  • Strengths:

    • Provides a fundamental check of the bulk sample's stoichiometry.

    • A rapid and cost-effective screening tool.[19]

  • Limitations:

    • Non-specific; it cannot identify the nature or number of impurities.

    • Requires a highly pure and homogenous sample for an accurate result.

Data Presentation: A Comparative Overview

The selection of an analytical method is guided by the specific question at hand. The following table summarizes the performance of each technique for different analytical goals.

Parameter HPLC-UV LC-MS NMR Spectroscopy Elemental Analysis
Primary Application Purity/Impurity QuantificationImpurity IdentificationStructural Elucidation, Absolute Purity (qNMR)Elemental Composition Verification
Selectivity HighVery HighHigh (Structurally Dependent)Low
Typical LOQ ~0.05% (Area %)< 10 ng/mL~0.1% (w/w)Not applicable for impurities
Precision (%RSD) < 2%< 10%< 1% (qNMR)< 0.4% (absolute)
Accuracy High (with standard)Moderate (without standard)Very High (qNMR)High
Key Advantage Robustness and precision for QCDefinitive impurity identificationAbsolute quantification & structural dataVerifies empirical formula

Visualizing the Workflow

A systematic approach ensures that all aspects of purity are thoroughly investigated.

.dot

PurityValidationWorkflow cluster_sample Sample Handling cluster_analysis Orthogonal Analysis cluster_evaluation Data Evaluation & Reporting Sample Synthesized Compound Batch Homogenize Homogenize & Prepare Sample Sample->Homogenize HPLC HPLC-UV (Relative Purity, % Area) Homogenize->HPLC Distribute Aliquots LCMS LC-MS (Impurity ID) Homogenize->LCMS Distribute Aliquots NMR NMR (¹H, ¹¹B, qNMR) (Structure, Absolute Purity) Homogenize->NMR Distribute Aliquots EA Elemental Analysis (Stoichiometry) Homogenize->EA Distribute Aliquots Review Review & Correlate Data HPLC->Review LCMS->Review NMR->Review EA->Review Report Generate Certificate of Analysis (CoA) Review->Report Spec Compare to Specification Report->Spec Decision Pass? Spec->Decision Release Release Batch Decision->Release Yes Investigate Investigate OOS Decision->Investigate No

Caption: General workflow for comprehensive purity validation.

.dot

MethodSelection cluster_goals cluster_methods Start Start: Define Analytical Goal QC Routine QC: Batch Release Purity Check Start->QC ID Unknown Peak in Chromatogram: Impurity Identification Start->ID RefStd New Reference Standard: Absolute Purity Certification Start->RefStd Structure Confirm Synthesized Structure Start->Structure Use_HPLC Use HPLC-UV QC->Use_HPLC For % Area Purity Use_LCMS Use LC-MS (HRMS) ID->Use_LCMS For Mass ID Use_qNMR Use Quantitative NMR (qNMR) RefStd->Use_qNMR For Absolute Purity (w/w) Use_NMR Use ¹H & ¹³C NMR Structure->Use_NMR For Structural Confirmation

Caption: Decision tree for selecting the primary analytical method.

Experimental Protocols

The following protocols are representative and should be optimized for specific instrumentation and the exact compound being analyzed.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to determine the purity of the target compound and quantify related impurities.

  • Instrumentation & Columns:

    • HPLC system with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

    • Column: C18 stationary phase, e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm.

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 254 nm, or λmax of the main compound.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent to achieve a final concentration of ~0.1 mg/mL.

  • Analysis & Calculation:

    • Inject a blank (diluent), a system suitability standard, and the sample solution.

    • Integrate all peaks in the sample chromatogram.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Protocol 2: Structural Confirmation and Purity by NMR Spectroscopy

This protocol outlines the acquisition of ¹H and ¹¹B NMR spectra for structural verification and impurity detection.

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

    • Standard 5 mm borosilicate NMR tubes for ¹H NMR.

    • Crucially, use 5 mm quartz NMR tubes for ¹¹B NMR to avoid background signals. [16][17]

  • Sample Preparation:

    • ¹H NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • ¹¹B NMR: Prepare a more concentrated solution, dissolving ~15-20 mg of the compound in ~0.7 mL of the same deuterated solvent. Use BF₃•OEt₂ as an external reference (0 ppm).

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 16-64 (increase for higher sensitivity).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative analysis).

  • Acquisition Parameters (¹¹B NMR):

    • Pulse Program: Standard single pulse without proton decoupling.

    • Spectral Width: ~200 ppm.

    • Number of Scans: 1024 or higher (¹¹B is less sensitive).

    • Relaxation Delay (d1): 1 second.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • For ¹H NMR, integrate all signals and compare the chemical shifts and coupling patterns to the expected structure. Look for unexpected signals that may correspond to impurities.

    • For ¹¹B NMR, a signal around +28 to +30 ppm is typical for the sp² boronic acid. Broader signals at lower chemical shifts may indicate the presence of boroxine or other boronate species.[6]

Conclusion: An Integrated, Multi-Technique Imperative

Validating the purity of compounds synthesized with 2-Methyl-5-(methylsulfonyl)phenylboronic acid is a rigorous process that demands more than a single analytical measurement. A scientifically sound and defensible purity assessment is built upon an orthogonal combination of techniques. HPLC provides the quantitative foundation for purity and impurity levels, LC-MS delivers the certainty of impurity identification, NMR offers unambiguous structural confirmation and a pathway to absolute purity, and elemental analysis serves as a fundamental stoichiometric check. By integrating these methods and understanding the chemical principles that guide their application, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, paving the way for reliable and reproducible scientific outcomes.

References

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • News-Medical. (2024, November 25). Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis.
  • SIELC Technologies. (n.d.).
  • van der Meer, M. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods.
  • Gomez-Gonzalez, M. et al. (n.d.). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing).
  • DiTusa, C. A. et al. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • DiTusa, C. A. et al. (2022, November 1).
  • BenchChem. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • Van der Meer, M. et al. (2015, October 23). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed.
  • Intertek. (n.d.). Elemental Analysis.
  • Ye, H. et al. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis.
  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals.
  • Carter, J. C. et al. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection.
  • DiTusa, C. A. et al. (2022, November 18).
  • Ji, Y. et al. (2019, January 8). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • Efer, J. et al. (2010, May 15).
  • Chidella, K.S. et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry.
  • Netherton, M. R. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
  • ResearchGate. (n.d.). Development and Validation of Analytical Methods for Biologics: Ensuring Purity and Consistency in Biopharmaceuticals.
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  • BLDpharm. (n.d.). (2-Methyl-5-((trifluoromethyl)sulfonyl)phenyl)boronic acid.
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  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
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A Comparative Efficacy Review of Sulfonylated Phenylboronic Acids in Therapeutic and Diagnostic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenylboronic acids (PBAs) represent a versatile class of molecules whose utility in biomedical science is anchored in their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols.[1][2] This interaction is the foundation for their application in glucose sensing, cancer cell targeting (via sialic acid recognition), and as enzyme inhibitors.[3][4] However, the efficacy of simple phenylboronic acid is often limited by its relatively high acid dissociation constant (pKa), which is typically around 9.0.[5] This means that at physiological pH (~7.4), the boronic acid exists predominantly in its neutral, trigonal planar state, which is less competent for diol binding.

To overcome this limitation, chemists have turned to molecular modification, with sulfonylation—the introduction of sulfone or sulfonamide groups—emerging as a particularly effective strategy. These sulfur-based functional groups are strongly electron-withdrawing, a property that significantly lowers the pKa of the boronic acid.[6] This chemical tuning enhances the population of the diol-receptive, anionic tetrahedral boronate species at physiological pH, thereby boosting binding affinity and overall biological efficacy.

This guide provides a comparative literature review of various sulfonylated phenylboronic acids, examining their performance in two key areas: as potent inhibitors of clinically relevant enzymes and as functional components in advanced drug delivery systems. We will delve into the structure-activity relationships, present supporting experimental data, and provide detailed protocols to offer researchers and drug development professionals a comprehensive understanding of this promising class of compounds.

The Physicochemical Rationale for Sulfonylation

The therapeutic and diagnostic utility of phenylboronic acids is fundamentally governed by the equilibrium between their trigonal and tetrahedral states. The tetrahedral hydroxyboronate anion is the species that actively forms a stable cyclic ester with diols. The propensity to form this anion is quantified by the boronic acid's pKa.

The Critical Role of pKa: For optimal interaction with biological diols (e.g., on glycoproteins or enzyme transition states) in the body, the pKa of the boronic acid should ideally be close to the physiological pH of 7.4. The electron-withdrawing nature of a sulfonyl or sulfonamide group placed on the phenyl ring pulls electron density away from the boron atom. This inductive effect stabilizes the negatively charged tetrahedral boronate, thus lowering the energy required for its formation and resulting in a lower pKa.[5][6] This principle is the cornerstone of designing highly effective boronic acids for biological applications.

pKa_Effect cluster_PBA Unsubstituted Phenylboronic Acid (PBA) cluster_SPBA Sulfonylated Phenylboronic Acid (S-PBA) PBA_trigonal Trigonal Planar (Less Active) PBA_tetrahedral Tetrahedral Anion (Active for Diol Binding) PBA_trigonal->PBA_tetrahedral pKa ≈ 9.0 (Unfavorable at pH 7.4) SPBA_trigonal Trigonal Planar (Less Active) SPBA_tetrahedral Tetrahedral Anion (Active for Diol Binding) SPBA_trigonal->SPBA_tetrahedral pKa < 8.0 (Favorable at pH 7.4) EWG SO₂R (Electron-Withdrawing Group) Stabilizes Anion EWG->SPBA_tetrahedral lowers pKa

Caption: Effect of sulfonylation on boronic acid equilibrium and pKa.

Comparative Efficacy in Enzyme Inhibition: β-Lactamase Inhibitors

The rise of antibiotic resistance, largely driven by the expression of β-lactamase enzymes in bacteria, is a critical global health threat.[7] These enzymes inactivate β-lactam antibiotics like penicillin by hydrolyzing their core ring structure. Boronic acids have been developed as potent β-lactamase inhibitors because they can act as transition-state analogues, forming a reversible covalent adduct with the catalytic serine residue in the enzyme's active site.[8][9]

Sulfonamides vs. Carboxamides: A Leap in Potency

A key development in this area was the replacement of the traditional carboxamide side chain in inhibitor design with a sulfonamide group. This modification led to a surprising and significant increase in potency. Research into a series of sulfonamide boronic acids revealed a highly distinct structure-activity relationship (SAR) compared to their carboxamide counterparts.[7] Notably, the simplest sulfonamide analogs proved to be the most potent, with Ki values reaching the nanomolar range.[7]

Compound TypeR1 GroupTarget EnzymeInhibition Constant (Ki)Relative Potency vs. CarboxamideReference
Sulfonamide Boronic Acid -CH₃AmpC β-Lactamase25 nM 23-fold improvement [7]
Carboxamide Boronic Acid-CH₃AmpC β-Lactamase580 nMBaseline[7]
Sulfonamide Boronic Acid -PhenylAmpC β-Lactamase70 nM 11-fold improvement [7]
Carboxamide Boronic Acid-PhenylAmpC β-Lactamase770 nMBaseline[7]
Sulfonamide Boronic Acid Nafcillin Side ChainAmpC β-Lactamase170 nMNo significant improvement[7]
Carboxamide Boronic AcidNafcillin Side ChainAmpC β-Lactamase160 nMBaseline[7]

Causality Behind the Data: The dramatic improvement in potency for smaller sulfonamide analogs suggests that the sulfonamide group offers superior geometry and hydrogen bonding characteristics within the AmpC active site compared to the carboxamide group.[7] The SAR divergence, where larger side chains like nafcillin did not improve sulfonamide potency, underscores that inhibitor design cannot be based on simple bioisosteric replacement and requires specific optimization for the chosen scaffold.[7][10]

Experimental Protocol: Determining β-Lactamase Inhibition (Ki)

This protocol outlines a standard method for assessing the inhibitory potency of sulfonylated phenylboronic acids against a serine β-lactamase like AmpC.

Principle: The assay measures the rate of hydrolysis of a chromogenic cephalosporin substrate, nitrocefin, which changes color from yellow to red upon cleavage. The inhibitor competes with nitrocefin for the enzyme's active site, and the reduction in hydrolysis rate is used to calculate the inhibition constant (Ki).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of AmpC β-lactamase in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Prepare a stock solution of the sulfonylated boronic acid inhibitor in DMSO.

    • Prepare a stock solution of nitrocefin in DMSO.

  • Assay Setup:

    • In a 96-well microplate, add the phosphate buffer.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with DMSO only (no inhibitor).

    • Add a fixed concentration of AmpC enzyme to all wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding to reach equilibrium.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding nitrocefin to all wells. The final concentration should be close to its Michaelis constant (Km) for AmpC.

    • Immediately place the plate in a microplate spectrophotometer.

    • Monitor the increase in absorbance at 486 nm over time (typically 5-10 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition using the Morrison equation).

Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Stocks: - Enzyme (AmpC) - Inhibitor (S-PBA) - Substrate (Nitrocefin) Setup Plate Setup: Buffer + Inhibitor Dilutions Incubate Add Enzyme Incubate 15 min Setup->Incubate Start Add Nitrocefin (Initiate Reaction) Incubate->Start Measure Spectrophotometry (Read Absorbance @ 486 nm) Start->Measure Calculate Calculate Initial Velocities Measure->Calculate Fit Fit Data to Morrison Equation Calculate->Fit Result Determine Ki Value Fit->Result

Caption: Experimental workflow for determining β-lactamase inhibition constants.

Efficacy in Advanced Drug Delivery Systems

Beyond enzyme inhibition, sulfonylated phenylboronic acids are being used to engineer sophisticated drug delivery vehicles. One novel application is in the creation of mucoadhesive nanoparticles for localized drug delivery, for instance, in vaginal administration.[11]

The Sulfonate Advantage: From Aggregation to Stability

Previous work on phenylboronic acid-rich nanoparticles (PBNPs) showed strong mucoadhesive properties due to the interaction between PBA groups and the diol-rich mucin glycoproteins. However, these nanoparticles suffered from poor colloidal stability, tending to aggregate over time, which limited their therapeutic potential.[11]

The introduction of sulfonate groups onto the nanoparticle surface (creating PBNP-S) elegantly solves this problem. The negatively charged sulfonate groups provide electrostatic repulsion between nanoparticles, preventing aggregation and dramatically improving stability over a wide pH range and during long-term storage.[11]

Nanoparticle PropertyUnmodified PBNPsSulfonate-Modified PBNPs (PBNP-S)Rationale for ImprovementReference
Particle Size Prone to variation123.5 nm Stable, monodisperse formulation[11]
Polydispersity Index (PDI) High (tendency to aggregate)0.050 (very low) Uniform particle population[11]
Stability Poor, aggregates over timeGood over 3 months & wide pH range Electrostatic repulsion from sulfonate groups[11]
In Vivo Residence Time Several hours> 24 hours Enhanced mucoadhesion and stability[11]
Experimental Protocol: Synthesis of Sulfonate-Modified PBNPs (PBNP-S)

This protocol describes the synthesis of PBNP-S for use as a mucoadhesive drug delivery system, adapted from published methods.[11]

Principle: The synthesis involves the polymerization of monomers containing phenylboronic acid and sulfonate groups to form stable nanoparticles.

Step-by-Step Methodology:

  • Monomer Synthesis: Synthesize the necessary monomers: one containing a phenylboronic acid moiety and another containing a sulfonate group (e.g., 3-acrylamidophenylboronic acid and sodium p-styrenesulfonate).

  • Polymerization:

    • Dissolve the monomers in an appropriate solvent system (e.g., a mixture of ethanol and water).

    • Add a cross-linking agent (e.g., N,N'-methylenebisacrylamide) to form the nanoparticle structure.

    • Initiate polymerization by adding an initiator (e.g., ammonium persulfate) and heating the reaction mixture under an inert atmosphere (e.g., nitrogen).

  • Purification:

    • After polymerization, purify the resulting nanoparticle suspension to remove unreacted monomers and other reagents. This is typically done by dialysis against deionized water for several days.

  • Characterization:

    • Confirm particle size and PDI using Dynamic Light Scattering (DLS).

    • Analyze particle morphology using Transmission Electron Microscopy (TEM).

    • Assess stability by monitoring size and PDI over time and across different pH values.

  • Drug Loading (Optional):

    • Load a therapeutic protein (e.g., interferon) onto the PBNP-S via physical adsorption by incubating the drug with the nanoparticle suspension.

    • Determine encapsulation efficiency by separating the nanoparticles from the solution and measuring the concentration of free drug remaining in the supernatant.

Conclusion

The strategic sulfonylation of phenylboronic acids represents a powerful approach to enhancing their efficacy in diverse biomedical applications. By lowering the pKa of the boronic acid moiety, sulfonyl and sulfonamide groups significantly improve binding affinity to biological diols at physiological pH. This has led to the development of sulfonamide boronic acids as exceptionally potent β-lactamase inhibitors, with potencies orders of magnitude greater than their non-sulfonylated analogs.[7] In the realm of drug delivery, the incorporation of sulfonate groups provides crucial electrostatic stabilization to nanoparticles, transforming them into viable, long-residence-time mucoadhesive platforms.[11] The experimental evidence clearly demonstrates that sulfonylation is not merely an incremental modification but a transformative strategy for optimizing the performance of phenylboronic acid-based therapeutics and diagnostics.

References

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Safety Operating Guide

Comprehensive Guide to Handling 2-Methyl-5-(methylsulfonyl)phenylboronic Acid: A Senior Application Scientist's Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Triage: Understanding the Risks

While a specific toxicological profile for 2-Methyl-5-(methylsulfonyl)phenylboronic Acid is not extensively documented, data from structurally similar compounds, such as 2-(methylsulfonyl)phenylboronic acid and other substituted phenylboronic acids, provide a reliable basis for hazard assessment.[1][2][3][4] These analogs are consistently classified as causing:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][5][6]

  • Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye irritation upon contact.[1][3][4][5][6][7][8]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[1][5][7][8]

Some boronic acids have also been noted for the potential to be mutagenic under oxidative conditions, underscoring the need for stringent safety protocols.[9]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the identified risks. The selection of each component is a deliberate choice to shield against specific routes of exposure.[10][11][12]

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles with side-shieldsProtects against airborne dust particles and accidental splashes.[7][8][13]
Hand Protection Chemical-resistant nitrile or neoprene glovesPrevents direct skin contact and potential irritation.[7][13][14] It is crucial to inspect gloves for any damage before use.[13]
Body Protection A long-sleeved laboratory coatShields the skin and personal clothing from contamination.[7][14]
Respiratory Protection A NIOSH/MSHA approved respiratorRecommended when handling large quantities or if dust formation is likely, to prevent inhalation of airborne particles.[7][13]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for minimizing exposure and ensuring a safe experimental process.

Receiving and Storage
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Segregated Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]

  • Clear Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Handling and Weighing

All handling of 2-Methyl-5-(methylsulfonyl)phenylboronic Acid powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][14]

Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Fume_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Fume_Hood Ensure Safety Transfer_Reagent Transfer Reagent Prepare_Fume_Hood->Transfer_Reagent Safe Environment Weigh_Reagent Weigh Reagent Transfer_Reagent->Weigh_Reagent Accurate Measurement Dissolve_Reagent Dissolve in Solvent Weigh_Reagent->Dissolve_Reagent Prepare for Reaction Clean_Work_Area Clean Work Area Dissolve_Reagent->Clean_Work_Area Post-Handling Dispose_Waste Dispose of Waste Clean_Work_Area->Dispose_Waste Proper Disposal Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Final Step

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[15]

  • Decontamination: Clean the spill area with soap and water.

  • Report: Report the incident to the laboratory supervisor or the Environmental Health & Safety (EHS) department.

Disposal Plan: Responsible Waste Management

Chemical waste disposal must adhere to local, state, and federal regulations.

  • Waste Collection: Collect all waste containing 2-Methyl-5-(methylsulfonyl)phenylboronic Acid, including contaminated consumables like gloves and weighing paper, in a designated and clearly labeled hazardous waste container.[7][16]

  • Avoid Drain Disposal: Do not dispose of this compound down the drain unless explicitly permitted by your institution's EHS department and local regulations.[16][17]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[15]

Emergency Procedures: Preparedness is Key

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can handle 2-Methyl-5-(methylsulfonyl)phenylboronic Acid with the necessary precautions to ensure personal safety and the integrity of their work. This protocol is designed to be a living document, adaptable to specific laboratory conditions and evolving safety information.

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  • • SAFETY DATA SHEET - Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.